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  • Product: 2-(4-Acetylphenyl)-2,2-difluoroacetic acid
  • CAS: 1308915-16-3

Core Science & Biosynthesis

Foundational

What is 2-(4-Acetylphenyl)-2,2-difluoroacetic acid?

An In-Depth Technical Guide on 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid Executive Summary In modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine is a cornerstone for modulating pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid

Executive Summary

In modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine is a cornerstone for modulating pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Among advanced fluorinated building blocks, 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS: 1308915-16-3) emerges as a highly versatile, dual-functional intermediate. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, designed specifically for researchers and process chemists.

Physicochemical Profiling & Structural Causality

To effectively utilize this building block, one must understand the causality behind its structural components. The molecule is defined by two orthogonal reactive handles separated by an aromatic spacer:

  • The α,α -Difluoroacetic Acid Moiety: The CF2​ group acts as a potent lipophilic electron-withdrawing group. It significantly lowers the pKa​ of the adjacent carboxylic acid compared to its non-fluorinated analog, altering its binding affinity in target protein pockets. Furthermore, the CF2​ unit is a well-established bioisostere for oxygen (in ethers) and carbonyls, enhancing metabolic stability against cytochrome P450-mediated oxidative degradation[1].

  • The 4-Acetyl Group: The para-acetyl substituent provides a distinct electrophilic site. It allows for downstream functionalization—such as reductive amination, condensation to form heterocycles, or olefination—without perturbing the sensitive difluoroacetic acid moiety.

Table 1: Quantitative Physicochemical Data | Property | Value | Reference | | :--- | :--- | :--- | | Chemical Name | 2-(4-Acetylphenyl)-2,2-difluoroacetic acid | | | CAS Number | 1308915-16-3 | | | Molecular Formula | C10​H8​F2​O3​ |[2] | | Molecular Weight | 214.17 g/mol | | | Typical Purity (Commercial) | 95% |[3] | | Storage Conditions | Cool, dry, well-ventilated; protect from moisture |[3] |

Mechanistic Workflows & Synthetic Applications

The orthogonal reactivity of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid allows it to serve as a central hub for divergent synthetic pathways. Recent advancements in radical chemistry have unlocked its potential in metal-free decarboxylative cross-couplings, while classical peptide coupling techniques remain highly relevant for generating difluoroacetamide bioisosteres[1].

G Core 2-(4-Acetylphenyl)- 2,2-difluoroacetic acid Path1 Oxidative Decarboxylation Core->Path1 (NH4)2S2O8, Disulfides Path2 Amide Coupling Core->Path2 HATU, Amines Path3 Ketone Functionalization Core->Path3 NaBH3CN, Amines Prod1 Difluoromethylthio Ethers (Ar-CF2-S-Ar') Path1->Prod1 Radical Mechanism Prod2 Difluoroacetamides (Bioisosteres) Path2->Prod2 Peptidomimetics Prod3 Amines / Heterocycles (via Reductive Amination) Path3->Prod3 Target Scaffolds

Figure 1: Divergent synthetic pathways of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only list steps but also integrate self-validating checkpoints to ensure the integrity of the synthetic system.

Protocol A: Metal-Free Oxidative Decarboxylative Thioetherification

This protocol converts the difluoroacetic acid into a highly valuable difluoromethylthio ether ( Ar−CF2​−S−Ar′ ), a motif increasingly found in modern agrochemicals and pharmaceuticals[1].

  • Causality of Reagents: Ammonium persulfate ( (NH4​)2​S2​O8​ ) is utilized as a single-electron oxidant. It oxidizes the carboxylate anion to a transient carboxyl radical, which rapidly extrudes CO2​ to form an α,α -difluorobenzyl radical. This radical is then trapped by the diaryl disulfide to form the target thioether[1]. Water is required as a co-solvent to solubilize the inorganic persulfate, while DMSO dissolves the organic substrates.

  • Step-by-Step Methodology:

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (0.50 mmol) and the chosen diaryl disulfide (0.50 mmol)[1].

    • Add (NH4​)2​S2​O8​ (2.0 mmol, 4.0 equiv) to the mixture[1].

    • Evacuate and backfill the tube with N2​ (repeat 3 times) to ensure a strictly inert atmosphere, preventing oxygen from quenching the radical intermediates.

    • Inject a degassed solvent mixture of DMSO and H2​O (10 mL, 10:1 v/v)[1].

    • Stir the reaction mixture at 60 °C for 12 hours[1].

    • Workup & Validation: Quench with water and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na2​SO4​ . Self-Validation Check: Monitor the reaction via TLC; the disappearance of the highly polar acid spot and the emergence of a non-polar UV-active spot indicates successful decarboxylation.

Protocol B: Robust Amide Coupling for Peptidomimetics

Standard carbodiimides (like EDC/DCC) often fail or yield poorly with α,α -difluoroacetic acids. The strong electron-withdrawing effect of the CF2​ group reduces the nucleophilicity of the carboxylate and makes the activated ester highly susceptible to premature hydrolysis.

  • Causality of Reagents: HATU is selected because it rapidly generates a highly reactive HOAt ester. This intermediate undergoes aminolysis at a rate that outcompetes background hydrolysis, ensuring high yields of the difluoroacetamide.

  • Step-by-Step Methodology:

    • Dissolve 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 equiv) and the target primary or secondary amine (1.2 equiv).

    • Cool the mixture to 0 °C and add HATU (1.2 equiv) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Workup: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO3​ , and brine (5x to remove DMF).

Analytical Validation & Quality Control

To confirm the structural integrity of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid and its derivatives, rigorous spectroscopic validation is required:

  • 19 F NMR (376 MHz, CDCl3​ ): The hallmark of the aryldifluoroacetic acid core is a distinct, sharp singlet integrating to 2F. Depending on the solvent and exact electronic environment, this signal typically resonates between -100 ppm and -112 ppm [4]. The absence of F-H coupling confirms the gem-difluoro substitution.

  • 1 H NMR (400 MHz, CDCl3​ ): The acetyl methyl group will appear as a sharp singlet near δ 2.6 ppm. The aromatic protons will present as a classic AA'BB' system (two distinct doublets, J≈8.5 Hz) due to the para-substitution pattern.

  • 13 C NMR (100 MHz, CDCl3​ ): The ketone carbonyl will appear downfield ( >195 ppm). Crucially, the CF2​ carbon will appear as a triplet around 115-120 ppm with a large one-bond coupling constant ( 1JCF​≈240−250 Hz), and the adjacent carboxylic acid carbon will appear as a triplet around 165-170 ppm due to two-bond coupling ( 2JCF​≈30 Hz)[5].

Safety, Handling, and Storage

Fluorinated organic acids can be corrosive and irritating to mucous membranes[6].

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319)[6].

  • Handling: Always handle within a certified chemical fume hood. Utilize nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry environment, strictly segregated from strong bases and oxidizing agents[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 726153, 2,2-Difluoro-2-phenylacetic acid." PubChem. Available at:[Link]

  • Zhang, Y., et al. "Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS–CF2 bond." Organic & Biomolecular Chemistry 19.32 (2021): 7024-7030. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 2-(4-Acetylphenyl)-2,2-difluoroacetic acid." PubChem. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical choices, ensuring a robust and self-validating process for confirming the molecular structure of this and similar fluorinated aromatic compounds.

Introduction: The Significance of Structural Integrity

In the realm of pharmaceutical and materials science, the precise molecular structure of a compound is its defining characteristic, dictating its physical, chemical, and biological properties. 2-(4-Acetylphenyl)-2,2-difluoroacetic acid, with its combination of a para-substituted aromatic ring, a ketone, and a difluorinated carboxylic acid moiety, presents an interesting case for structural analysis. The presence of fluorine atoms, in particular, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a common feature in modern pharmaceuticals. Therefore, unambiguous confirmation of its structure is paramount for any research or development endeavor.

This guide will systematically deconstruct the molecule and predict the expected outcomes from key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Foundational Molecular Information

Before delving into spectroscopic analysis, it is essential to establish the basic molecular properties derived from the compound's name and known data.

PropertyValueSource(s)
Chemical Formula C₁₀H₈F₂O₃[1](
Molecular Weight 214.17 g/mol [1](
CAS Number 1308915-16-3[1](
Physical Form Solid[1](

The molecular formula immediately provides the expected number and types of atoms, which serves as a fundamental check for all subsequent spectroscopic data.

The Analytical Workflow: A Multi-faceted Approach

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment.

Structural_Elucidation_Workflow cluster_Spectroscopy Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Final_Confirmation Structural Confirmation NMR->Final_Confirmation MS Mass Spectrometry (MS) MS->Final_Confirmation IR Infrared Spectroscopy (IR) IR->Final_Confirmation Proposed_Structure Proposed Structure: 2-(4-Acetylphenyl)-2,2-difluoroacetic acid Proposed_Structure->NMR Connectivity & Environment Proposed_Structure->MS Molecular Weight & Fragmentation Proposed_Structure->IR Functional Groups

A workflow diagram illustrating the multi-technique approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR will be indispensable.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Supporting Literature
~10-12Singlet (broad)1H-COOHThe acidic proton of a carboxylic acid is typically a broad singlet at a high chemical shift.
~7.9-8.1Doublet2HHaProtons ortho to the electron-withdrawing acetyl group are deshielded and appear downfield. The para-substitution pattern results in a characteristic AA'BB' system, appearing as two doublets.[2][3]
~7.6-7.8Doublet2HHbProtons meta to the acetyl group (and ortho to the difluoroacetic acid group) are also deshielded, but to a lesser extent than Ha.[2][3]
~2.6Singlet3HHcThe methyl protons of the acetyl group are in a distinct chemical environment and appear as a singlet.[4][5]

digraph "Molecule_Structure_H_NMR" {
node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=1308915-16-3&t=l", label=""];
"mol";

subgraph "cluster_labels" { label=""; bgcolor="transparent"; node [shape=plaintext, fontname="Arial", fontsize=10, fontcolor="#202124"]; "label_Ha" [label="Ha"]; "label_Hb" [label="Hb"]; "label_Hc" [label="Hc"]; "label_COOH" [label="-COOH"]; } }

¹H NMR assignments for 2-(4-Acetylphenyl)-2,2-difluoroacetic acid.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale & Supporting Literature
~197C=O (ketone)The carbonyl carbon of an aromatic ketone typically appears in this downfield region.[1][6][7][8][9]
~165-170 (triplet)C=O (acid)The carboxylic acid carbonyl is also downfield. It will likely appear as a triplet due to coupling with the two adjacent fluorine atoms.
~140C-q (C-acetyl)The quaternary carbon attached to the acetyl group.
~135C-q (C-CF₂)The quaternary carbon attached to the difluoroacetic acid group.
~130C-H (aromatic)Aromatic carbons.
~128C-H (aromatic)Aromatic carbons.
~115 (triplet)-CF₂-The carbon atom bonded to two fluorine atoms is significantly shifted and will appear as a triplet due to one-bond C-F coupling.
~27-CH₃The methyl carbon of the acetyl group.[1][6][7]
¹⁹F NMR Spectroscopy: Probing the Fluorine Environment

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atoms.

Predicted ¹⁹F NMR Data:

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale & Supporting Literature
~ -110 to -130Singlet-CF₂-The chemical shift of difluoroacetic acid derivatives typically falls within this range.[10][11][12] The absence of adjacent protons would result in a singlet.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted MS Data:

m/zFragmentRationale & Supporting Literature
214[M]⁺Molecular ion peak, confirming the molecular weight.
199[M - CH₃]⁺Loss of the methyl radical from the acetyl group, a common fragmentation for acetophenones.[13][14][15]
169[M - COOH]⁺Loss of the carboxylic acid group.
121[C₈H₅O]⁺Phenylketone fragment.
105[C₇H₅O]⁺Benzoyl cation, a very stable and often abundant fragment from acetophenone derivatives.[13][14]
77[C₆H₅]⁺Phenyl cation.
43[CH₃CO]⁺Acetyl cation.

digraph "Fragmentation_Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"M" [label="[M]⁺\nm/z = 214"]; "M-CH3" [label="[M - CH₃]⁺\nm/z = 199"]; "Benzoyl" [label="[C₇H₅O]⁺\nm/z = 105"]; "Phenyl" [label="[C₆H₅]⁺\nm/z = 77"]; "Acetyl" [label="[CH₃CO]⁺\nm/z = 43"];

"M" -> "M-CH3" [label="- CH₃•"]; "M-CH3" -> "Benzoyl" [label="- CF₂COOH•"]; "Benzoyl" -> "Phenyl" [label="- CO"]; "M" -> "Acetyl" [label="α-cleavage"]; }

A plausible fragmentation pathway for 2-(4-Acetylphenyl)-2,2-difluoroacetic acid in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale & Supporting Literature
2500-3300 (broad)O-H stretchCarboxylic AcidThe O-H stretch of a carboxylic acid is characteristically very broad.
~3100-3000C-H stretchAromaticAromatic C-H stretches appear just above 3000 cm⁻¹.[16][17]
~2950-2850C-H stretchAliphatic (-CH₃)Aliphatic C-H stretches appear just below 3000 cm⁻¹.
~1710C=O stretchCarboxylic AcidThe carbonyl stretch of a carboxylic acid is typically found in this region.
~1685C=O stretchAromatic KetoneConjugation with the aromatic ring lowers the stretching frequency of the ketone carbonyl.[18][19]
~1600, ~1500C=C stretchAromatic RingCharacteristic aromatic ring stretching vibrations.[16]
~1250C-F stretchDifluoroalkaneC-F stretches are typically strong and found in the fingerprint region.
~850-800C-H bend (out-of-plane)para-disubstituted benzeneA strong band in this region is indicative of 1,4-disubstitution on a benzene ring.[2][20][21]

Conclusion: A Cohesive Structural Narrative

The structural elucidation of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid is a process of logical deduction, where each piece of spectroscopic data corroborates the others to build a complete and consistent picture. The predicted ¹H and ¹³C NMR spectra will confirm the connectivity of the carbon-hydrogen framework. The ¹⁹F NMR will definitively identify the difluoromethyl group. Mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns. Finally, IR spectroscopy will provide rapid confirmation of the key functional groups. The convergence of these data points provides the necessary evidence to unequivocally confirm the structure of the target molecule. This systematic and self-validating approach is fundamental to ensuring the quality and reliability of chemical research and development.

References

  • Fiveable. Para-Disubstituted Benzenes Definition - Organic Chemistry. Available at: [Link]

  • PubChem. Acetophenone. Available at: [Link]

  • SciSpace. Fragmentations of protonated acetophenones via intermediate ion–molecule complexes. Available at: [Link]

  • Scribd. Acetophenone 13C NMR Analysis. Available at: [Link]

  • YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Available at: [Link]

  • Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. Available at: [Link]

  • ResearchGate. Mass spectra of acetophenone in the molecular ion region. Available at: [Link]

  • Scribd. Acetophenone H NMR. Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Available at: [Link]

  • Spectroscopy. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

  • Michigan State University. Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Available at: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available at: [Link]

  • PubChem. Ethyl difluoroacetate. Available at: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000286 - Acetophenone (C8H8O). Available at: [Link]

  • SpectraBase. 4-Acetylphenyl 5-acetyl-2-methoxyphenyl ether - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Organic Chemistry. IR Spectrum: Aromatics. Available at: [Link]

  • PubChem. 4-Acetylphenyl ether. Available at: [Link]

  • Illinois State University. Infrared Spectroscopy. Available at: [Link]

  • SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • NIST WebBook. Acetic acid, difluoro-, ethyl ester. Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available at: [Link]

  • Royal Society of Chemistry. Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Available at: [Link]

  • PubChem. 2,2-Difluoro-2-phenylacetic acid. Available at: [Link]

  • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

  • Chegg. Solved Examine the 13 C-NMR spectrum of our Friedel-Crafts. Available at: [Link]

  • SpectraBase. Difluoroacetic acid - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

  • SpectraBase. 4-Acetylphenyl ether - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • NIST WebBook. Acetic acid, difluoro-, ethyl ester. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Available at: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • ACS Publications. Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Available at: [Link]

  • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]

  • ATB. N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray. Available at: [Link]

  • SpectraBase. 2-Phenylacetic acid 2,2,2-trifluoroethyl ester - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • YouTube. FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. Available at: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

  • Biological Magnetic Resonance Bank. bmse000220 Phenylacetic Acid at BMRB. Available at: [Link]

Sources

Foundational

Technical Whitepaper: 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid (CAS 1308915-16-3) in Advanced Organic Synthesis

Executive Summary In contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetic properties. 2-(4-Acetylphenyl)-2,2-difluoroa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and fine chemical synthesis, the strategic incorporation of fluorine is a cornerstone technique for optimizing pharmacokinetic properties. 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS 1308915-16-3) has emerged as a highly versatile fluorinated building block. By combining a reactive carboxylic acid, a difluoromethylene ( -CF2​- ) bridge, and a para-acetyl functional handle, this compound serves as an essential reagent for both decarboxylative fluoroalkylation and the synthesis of bioisosteric linkers. This whitepaper provides a comprehensive mechanistic guide, self-validating experimental protocols, and analytical standards for utilizing this compound in advanced synthetic workflows.

Physicochemical Profiling & Structural Logic

The utility of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid is dictated by the electronic interplay of its functional groups. The highly electronegative fluorine atoms exert a strong inductive pull ( -I effect), significantly lowering the pKa​ of the adjacent carboxylic acid compared to non-fluorinated analogs. This electronic environment transforms the carboxylate into an exceptional leaving group (as CO2​ ) under oxidative or transition-metal-catalyzed conditions ([1]).

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for experimental design:

PropertyValueCausality / Synthetic Impact
CAS Number 1308915-16-3Unique identifier for regulatory tracking and commercial procurement[2].
Molecular Formula C10​H8​F2​O3​ Confirms the presence of the difluoroacetate and acetyl functional handles[3].
Molecular Weight 214.16 g/mol Low molecular weight allows fragment-based integration without violating Lipinski's rules[4].
Physical Form Solid (Crystalline)Ensures accurate stoichiometric weighing and long-term benchtop stability[5].
Purity Standard ≥95% High purity is critical to prevent catalyst poisoning in sensitive cross-coupling reactions[5].
Storage Conditions Inert atmosphere, RTPrevents ambient moisture from inducing slow hydrolysis or degradation[5].

Bioisosteric Rationale in Drug Design

The -CF2​- group is widely recognized as a premier bioisostere for ether oxygen ( -O- ) and carbonyl ( -C=O ) linkages. Traditional ether or carbonyl bridges are highly susceptible to rapid oxidative cleavage by Cytochrome P450 (CYP450) enzymes. By replacing these linkages with the difluoromethylene moiety derived from CAS 1308915-16-3, medicinal chemists can sterically shield the molecule and leverage the high bond dissociation energy of the C-F bond to block metabolic degradation, thereby enhancing in vivo bioavailability.

Logic Parent Parent API Linkage (Ether or Carbonyl) Metabolism Rapid CYP450 Metabolism (Oxidative Cleavage) Parent->Metabolism Susceptible Replacement Bioisosteric Replacement with -CF2- (CAS 1308915-16-3) Parent->Replacement Optimization Stability Steric Shielding & High C-F Bond Energy Replacement->Stability Outcome Enhanced Metabolic Stability & In Vivo Bioavailability Stability->Outcome

Logical relationship of bioisosteric replacement for metabolic stability.

Mechanistic Applications: Decarboxylative Fluoroalkylation

Historically, introducing fluoroalkyl groups required highly reactive, unstable, or toxic nucleophilic reagents (e.g., DAST or volatile CF3​ gases) ([6]). Transition-metal-catalyzed cross-coupling of fluoroalkyl carboxylic acids eliminates the challenges associated with transmetalation from weakly nucleophilic fluoroalkyl reagents ([7]).

Using 2-(4-Acetylphenyl)-2,2-difluoroacetic acid, chemists can perform direct C-H difluoromethylation of heteroarenes via a silver-catalyzed oxidative decarboxylation mechanism. The carboxylic acid acts as a "traceless" activating group, extruding CO2​ to generate a highly reactive difluoroalkyl radical that selectively adds to the target heteroarene ([1]).

Workflow Step1 Reagent Prep: CAS 1308915-16-3 Step2 Oxidant Addition (K2S2O8 / Ag+) Step1->Step2 Step3 Thermal Activation (Decarboxylation) Step2->Step3 Step4 Radical Addition to Heteroarene Step3->Step4 Step5 Product Isolation (Chromatography) Step4->Step5

Experimental workflow for silver-catalyzed decarboxylative cross-coupling.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is imperative to design protocols that are not merely procedural, but mechanically sound and self-validating. Below are two primary workflows for utilizing this compound.

Protocol A: Silver-Catalyzed Decarboxylative Difluoromethylation

Objective: Direct functionalization of an unactivated heteroarene using CAS 1308915-16-3.

  • Reactor Preparation: Equip a 25 mL Schlenk tube with a magnetic stir bar. Purge with N2​ for 5 minutes.

    • Causality: While the reaction tolerates some air, an inert atmosphere prevents unwanted oxygen-mediated radical quenching, maximizing the yield of the target cross-coupled product.

  • Reagent Loading: Add the target heteroarene (0.2 mmol, 1.0 equiv), 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (0.3 mmol, 1.5 equiv), and AgNO3​ (0.04 mmol, 20 mol%).

    • Causality: Loading solids prior to solvent addition ensures precise stoichiometry and prevents premature oxidation of the catalyst.

  • Solvent Addition: Inject a biphasic mixture of CH3​CN and H2​O (1:1 v/v, 2.0 mL).

    • Causality: Water is essential to solubilize the persulfate oxidant, while acetonitrile effectively solubilizes the organic substrates, creating an optimal interfacial reaction zone.

  • Oxidant Addition: Add K2​S2​O8​ (0.4 mmol, 2.0 equiv) in one portion.

    • Causality: Potassium persulfate acts as the terminal oxidant, oxidizing Ag(I) to the highly active Ag(II) species required to initiate the single-electron transfer (SET) for decarboxylation.

  • Thermal Activation: Seal the tube and heat to 60 °C for 12 hours.

    • Causality: Mild heating overcomes the activation energy barrier for CO2​ extrusion without inducing thermal degradation of the resulting radical.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The cessation of effervescence ( CO2​ gas evolution) and the complete disappearance of the UV-active heteroarene starting material validate reaction completion.

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO3​ to neutralize residual acid, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Amide Bond Formation (Bioisostere Linker Synthesis)

Objective: Coupling the carboxylic acid of CAS 1308915-16-3 with a primary amine to form a metabolically stable amide linker.

  • Activation: Dissolve CAS 1308915-16-3 (1.0 equiv) in anhydrous DMF (0.1 M). Cool to 0 °C. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).

    • Causality: HATU is selected over traditional EDC/NHS coupling because the highly electronegative -CF2​- group reduces the nucleophilicity of the intermediate; the highly reactive HOAt ester generated by HATU ensures rapid and efficient coupling. Cooling prevents thermal degradation of this activated ester.

  • Amine Addition: Slowly add the target primary amine (1.2 equiv). Warm the mixture to room temperature and stir for 4 hours.

  • Self-Validation Check: Analyze an aliquot via LC-MS. The protocol is validated when the chromatogram shows complete consumption of the starting acid ( m/z 213 [M-H]− ) and the appearance of the desired amide mass. The absence of the activated HOAt-ester intermediate confirms that the amine nucleophilic attack was successful.

Analytical Validation Standards

To ensure the integrity of the synthesized building blocks or final products, rigorous analytical validation is required:

  • 19F NMR (376 MHz, CDCl3​ ): The difluoromethylene group will typically present as a sharp singlet around −100 to −105 ppm. If the adjacent molecular environment is chiral, the fluorine atoms become diastereotopic, splitting into a characteristic AB quartet ( J≈250 Hz).

  • 1H NMR (400 MHz, CDCl3​ ): The para-acetyl group provides a distinct diagnostic singlet at approximately δ 2.60 ppm (integrating to 3H), while the aromatic protons will appear as two distinct doublets (AB system) in the δ 7.50–8.00 ppm range.

References

  • Tung, T. T., et al. "Difluoroacetic Acid as a New Reagent for Direct C–H Difluoromethylation of Heteroaromatic Compounds." Chemistry - A European Journal, 2017. Available at:[Link]

  • Moon, P.J., et al. "Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis." Journal of the American Chemical Society, 2016. PMC Archive. Available at:[Link]

Sources

Exploratory

Strategic Integration of 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid in Drug Discovery: A Technical Guide to Bioisosterism and Metabolic Stabilization

Executive Summary In modern drug discovery, optimizing lead compounds that suffer from poor metabolic stability or suboptimal target engagement is a persistent challenge. The incorporation of fluorine has revolutionized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, optimizing lead compounds that suffer from poor metabolic stability or suboptimal target engagement is a persistent challenge. The incorporation of fluorine has revolutionized our approach to these pharmacokinetic bottlenecks. While 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS: 1308915-16-3) is not a standalone therapeutic, it is a highly specialized, dual-functional pharmacophore building block. This whitepaper details the causality behind its structural advantages, its quantitative impact on pharmacokinetics, and provides a self-validating experimental protocol for its integration into bioactive scaffolds.

Mechanistic Rationale: The Fluorine Effect in Medicinal Chemistry

The strategic placement of fluorine atoms within a molecular framework is rarely arbitrary; it is a calculated modification designed to manipulate the physicochemical properties of the drug candidate.

Bioisosterism and Target Engagement

In medicinal chemistry, derivatives of difluoroacetic acid are highly valued because the difluoromethyl group acts as a bioisostere for hydroxyl or methyl groups[1]. The highly polarized nature of the C–F bond alters the electron density of the molecule. When the difluoroacetic acid moiety is retained, the strong electron-withdrawing effect of the –CF2– group drastically lowers the pKa of the adjacent carboxylic acid. This increases the acidity, allowing for tighter electrostatic ion-pairing with basic amino acid residues (such as arginine or lysine) within target protein binding pockets. Furthermore, when converted to a –CF2H group, it acts as a robust hydrogen bond donor, improving target residence time[2].

Metabolic Stabilization and Lipophilicity

The substitution of conventional functional groups with difluoromethylene moieties (–CF2–) has been demonstrated to markedly enhance metabolic stability while imparting increased lipophilicity[3]. Cytochrome P450 (CYP450) enzymes frequently target benzylic positions for oxidation, leading to rapid drug clearance. The incorporation of the –CF2– group at the benzylic position of the 4-acetylphenyl ring increases the C–H bond dissociation energy, effectively blocking this metabolic "soft spot." Additionally, the increased lipophilicity facilitates better cellular membrane permeability, a critical factor for intracellular targets.

Structural Analysis: Dual Reactivity of the Pharmacophore

The true value of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid lies in its dual synthetic handles, allowing orthogonal functionalization:

  • The Difluoroacetic Acid Moiety: This functional group can undergo standard amide/ester coupling to append the fluorinated motif to complex amines or alcohols. Alternatively, it can undergo transition-metal-free decarboxylative cross-coupling to form a stable C(sp3)–CF2 bond[4].

  • The para-Acetylphenyl Moiety: The acetyl group provides a versatile synthetic handle. It can be condensed with hydrazines or amidines to construct pyrazoles, pyrimidines, or other nitrogenous heterocycles that frequently bind to the hinge region of kinases[2].

Quantitative Impact on Pharmacokinetics

To understand the practical impact of integrating this building block, we must quantify the physicochemical shifts it induces compared to a non-fluorinated baseline.

Table 1: Physicochemical and Pharmacokinetic Modulation via –CF2– Incorporation

Pharmacokinetic ParameterNon-Fluorinated Analog (–CH2–)Difluoro Analog (–CF2–)Biological/Pharmacokinetic Impact
Benzylic C–H Bond Energy ~90 kcal/mol>105 kcal/molPrevents CYP450-mediated benzylic oxidation, increasing half-life.
Lipophilicity (ΔLogP) Baseline+0.5 to +1.0Enhances cellular membrane permeability and oral bioavailability.
Carboxylic Acid pKa ~4.2 to 4.5~1.2 to 1.5Increases electrostatic binding affinity at physiological pH.
Hydrogen Bond Capacity ModerateEnhanced (as –CF2H)Improves target residence time via polarized C–H···O interactions.

Experimental Methodology: Visible-Light-Induced Decarboxylative Difluoromethylation

To harness the biological potential of this building block, researchers must employ reliable synthetic workflows. Traditional fluorination requires harsh, toxic reagents (e.g., DAST). However, photoredox decarboxylation allows for late-stage functionalization under mild conditions, preserving sensitive functional groups like the acetyl moiety[4].

Step-by-Step Protocol

Objective: Convert 2-(4-Acetylphenyl)-2,2-difluoroacetic acid into a difluoromethylated heteroaromatic scaffold to evaluate kinase inhibition.

  • Step 1: Reagent Preparation. Dissolve 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (1.0 equiv) and the target heteroarene (1.5 equiv) in anhydrous DMSO.

    • Causality: Anhydrous conditions are critical to prevent the premature quenching of the difluoromethyl radical intermediate by water molecules.

  • Step 2: Catalyst Addition. Add the photocatalyst Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) and Selectfluor (1.5 equiv) as an oxidant.

    • Causality: The iridium catalyst facilitates a single-electron transfer (SET) upon visible light excitation, oxidizing the carboxylate to a carboxy radical, which rapidly extrudes CO2 to form the active –CF2– radical.

  • Step 3: Irradiation. Degas the mixture via freeze-pump-thaw (3 cycles) and irradiate with blue LEDs (450 nm) at room temperature for 16 hours.

    • Causality: Degassing removes dissolved oxygen, which acts as a radical scavenger and would terminate the reaction prematurely.

  • Step 4: Isolation. Quench the reaction with aqueous NaHCO3, extract with EtOAc, dry over MgSO4, and purify via flash chromatography.

Self-Validating Quality Control

Before advancing to in vitro biological assays, the structural integrity of the difluoromethylated product must be validated as a closed-loop system check.

  • Causality: Incomplete decarboxylation or off-target radical quenching can yield protodefluorinated byproducts, which will skew biological assay results.

  • Validation Step: Conduct 19F NMR spectroscopy. A characteristic doublet or triplet in the -100 to -120 ppm region confirms successful difluoromethylation, validating the reaction's success and ensuring the compound is ready for high-throughput screening.

Workflow Visualization

Workflow cluster_0 Primary Chemical Transformations cluster_1 Biological & Pharmacokinetic Outcomes SM 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (Pharmacophore Base) T1 Amide/Ester Coupling (Retains CF2-Carbonyl) SM->T1 T2 Decarboxylative Coupling (Yields CF2H or CF2-Alkyl) SM->T2 T3 Acetyl Derivatization (Yields Heterocycles) SM->T3 O1 Enhanced Metabolic Stability (Blocks CYP450 Oxidation) T1->O1 O3 Target Binding Affinity (Bioisosteric Interactions) T1->O3 T2->O1 O2 Increased Lipophilicity (Membrane Permeability) T2->O2 T3->O3

Synthetic pathways of the difluoroacetic acid pharmacophore and their biological outcomes.

Conclusion

The utility of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid extends far beyond simple organic synthesis; it is a precision tool for medicinal chemists. By leveraging its dual reactivity, researchers can systematically engineer metabolic stability, enhance lipophilicity, and improve target binding affinity through bioisosteric replacement. When coupled with modern, self-validating synthetic protocols like photoredox decarboxylation, this building block significantly accelerates the development of robust, biologically active lead compounds.

Sources

Foundational

Exploring the Discovery of Novel Acetylphenyl-Containing Compounds: A Technical Guide to Multi-Targeted Scaffold Design

Executive Summary As the landscape of drug discovery shifts from the traditional "one drug, one target" paradigm toward polypharmacology, the design of Multi-Target Directed Ligands (MTDLs) has become a pharmacological n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of drug discovery shifts from the traditional "one drug, one target" paradigm toward polypharmacology, the design of Multi-Target Directed Ligands (MTDLs) has become a pharmacological necessity. At the core of many successful MTDL scaffolds is the acetylphenyl moiety . As a Senior Application Scientist, I have observed that the acetylphenyl group provides an optimal balance of structural rigidity, electron-withdrawing capability, and hydrogen-bond accepting potential. This technical guide explores the rational design, self-validating synthetic protocols, and biological profiling of novel acetylphenyl-containing heterocycles—specifically thiazoles and thioureas—targeting complex oncological and neurodegenerative pathways.

Mechanistic Rationale: The Acetylphenyl Pharmacophore

The acetylphenyl group is not merely a passive structural linker; it is an active participant in target engagement. The carbonyl oxygen of the acetyl group serves as a potent hydrogen bond acceptor (HBA), while the planar phenyl ring facilitates π−π stacking and hydrophobic interactions within deep enzymatic pockets.

Recent advancements in medicinal chemistry have leveraged this pharmacophore to develop highly potent MTDLs:

  • Oncology (EGFR/SIRT2 Dual Inhibition): Acetylphenyl-thiazole hybrids have been engineered to simultaneously inhibit Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2). This dual modulation limits compensatory survival mechanisms in non-small cell lung cancer (NSCLC)[1].

  • Neuroprotection (Cholinesterase Inhibition): Acetylphenyl thiourea derivatives have demonstrated profound multi-target affinity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), making them promising candidates for Alzheimer's disease management[2].

  • Tumor Microenvironment Modulation: Acetylphenylamine-based imidazoles have shown significant efficacy in penetrating hypoxic cores of 3D cancer cell spheroids, disrupting microtubule dynamics and inducing apoptosis[3].

Synthetic Methodologies & Self-Validating Protocols

In early-stage drug discovery, the integrity of biological data is entirely dependent on the purity and structural validation of the synthesized compounds. The following protocols are designed as self-validating systems , ensuring that each chemical transformation is mechanistically sound and empirically verifiable.

Protocol A: Synthesis of Acetylphenyl Thiourea Scaffolds

Target Compound: N-((4-acetylphenyl)carbamothioyl)pivalamide[2]

  • In Situ Electrophile Generation: Dissolve pivaloyl chloride (1.0 eq) in dry acetone under an inert argon atmosphere. Add potassium thiocyanate (1.2 eq) and stir at room temperature.

    • Causality: Dry acetone is mandatory. Moisture rapidly hydrolyzes the highly electrophilic acyl isothiocyanate intermediate into unreactive amides and COS gas. Acetone solubilizes the organic precursors but forces the inorganic byproduct (KCl) to precipitate, driving the reaction forward via Le Chatelier’s principle.

  • Nucleophilic Addition: Slowly add 4-aminoacetophenone (1.0 eq) to the reaction mixture while maintaining reflux.

    • Causality: The primary amine acts as a nucleophile, attacking the central carbon of the isothiocyanate. The electron-withdrawing nature of the para-acetyl group slightly reduces the nucleophilicity of the amine, necessitating reflux conditions to overcome the activation energy barrier.

  • Self-Validating Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using an n-hexane:ethyl acetate (6:4) mobile phase[2].

    • Causality: The complete disappearance of the 4-aminoacetophenone spot and the emergence of a lower Rf​ spot confirms the formation of the more polar thiourea product.

  • Purification: Pour the mixture into ice water to precipitate the crude product. Filter, wash, and recrystallize from hot ethanol[2].

    • Causality: Recrystallization is a critical self-validation step prior to biological screening. It removes kinetic byproducts that could otherwise cause false-positive enzyme inhibition in subsequent assays.

Protocol B: Synthesis of Acetylphenyl-Thiazole Hybrids

Target Scaffold: 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives[1]

  • Thiourea Intermediate Formation: Reflux 3-((4-acetylphenyl)amino)propanoic acid with potassium thiocyanate in acetic acid for 10 hours. Add concentrated HCl and heat for an additional 20 minutes[1].

    • Causality: The highly acidic environment protonates the carbonyl oxygen, increasing the electrophilicity of the intermediate and facilitating the formation of the thiourea linkage.

  • Hantzsch-Type Cyclization: Dissolve the thiourea intermediate in boiling acetone. Add the corresponding 4′-substituted-2-bromoacetophenone and reflux for 1–3 hours[1].

    • Causality: The sulfur atom of the thiourea acts as a soft nucleophile, displacing the bromide in an SN​2 fashion. Subsequent intramolecular cyclization and dehydration yield the thermodynamically stable aromatic thiazole ring.

  • Neutralization and Isolation: Treat the resulting hydrobromide salts with aqueous sodium acetate ( CH3​COONa ) under reflux for 5 minutes[1].

    • Causality: Sodium acetate acts as a mild base to neutralize the hydrobromide salt without hydrolyzing the ester/acid moieties, liberating the free base of the thiazole derivative which precipitates upon cooling.

Quantitative Biological Profiling & Structure-Activity Relationships (SAR)

The translation of these synthesized scaffolds into biological efficacy reveals distinct Structure-Activity Relationships (SAR).

Table 1: Antiproliferative Activity of Acetylphenyl-Thiazole Derivatives (A549 Lung Cancer Cells)

Data normalized against Cisplatin (CP) control to evaluate relative potency.[1]

Compound IDFunctional Substitution IC50​ ( μM )SAR Implication & Efficacy vs. Control
21 Hydroxyimino (-C=NOH)5.42>2x more potent than CP. Oxime enhances H-bonding.
22 Hydroxyimino (-C=NOH)2.47>4x more potent than CP. Optimal steric fit in EGFR pocket.
25 Methyl Ester8.05More potent than CP, but weaker than oxime derivatives.
26 Methyl Ester25.4Less potent than CP. Ester bulk creates steric clash.
Cisplatin (CP) N/A (Standard Control)11.71Baseline chemotherapeutic standard.

Insight: The conversion of the acetyl carbonyl to a hydroxyimino (oxime) group (Compounds 21 and 22) drastically improves cytotoxicity. The -OH of the oxime acts as a superior hydrogen-bond donor/acceptor within the ATP-binding cleft of kinases compared to the rigid carbonyl[1].

Table 2: Multi-Target Enzyme Inhibition by Acetylphenyl Thioureas

In vitro and in silico profiling of N-((4-acetylphenyl)carbamothioyl)pivalamide.[2]

Target EnzymeInhibition Activity (%)Binding Energy (kcal/mol)Primary Interaction Motif
Butyrylcholinesterase (BChE) ~85.0%-7.6Strong H···O and H···N hydrogen bonds
Acetylcholinesterase (AChE) ~85.0%-7.5Strong H···O and H···N hydrogen bonds
Urease 73.8%N/AS(6) ring motif interactions
Alpha-Amylase 57.9%N/AWeak peripheral site binding

Insight: The acetylphenyl thiourea scaffold exhibits a strong preference for cholinesterases over amylase, driven by specific intermolecular N−H⋅⋅⋅O interactions that stabilize the ligand within the catalytic gorge of AChE/BChE[2].

Systems-Level Mechanism of Action & Workflows

To visualize the mechanistic impact and the developmental pipeline of these compounds, we utilize systems-level mapping.

Dual-Targeting Pathway in Oncology

The following diagram illustrates how acetylphenyl-thiazole MTDLs disrupt oncogenic signaling by simultaneously targeting EGFR and SIRT2, ultimately converging on cellular apoptosis[1].

Pathway A Acetylphenyl-Thiazole Derivatives B EGFR Kinase Domain Inhibition A->B ATP-competitive binding C SIRT2 Deacetylase Inhibition A->C Active site blockade D Downregulation of PI3K/AKT/mTOR B->D Suppresses phosphorylation E Accumulation of Acetylated p53 C->E Prevents deacetylation F Induction of Apoptosis & Cell Cycle Arrest D->F Pro-apoptotic signaling E->F Transcriptional activation

Fig 1. Dual-targeting mechanism of acetylphenyl-thiazoles inducing apoptosis via EGFR/SIRT2 pathways.

Self-Validating Discovery Workflow

The pipeline for discovering these compounds relies on strict, sequential validation gates, from precursor activation to in silico docking[2].

Workflow S1 1. Precursor Activation S2 2. Nucleophilic Addition S1->S2 S3 3. TLC & Recrystallization S2->S3 S4 4. Multi-Target Screening S3->S4 S5 5. In Silico Validation S4->S5

Fig 2. Self-validating experimental workflow for the synthesis and evaluation of acetylphenyl MTDLs.

Conclusion

The acetylphenyl moiety is a highly versatile and chemically robust pharmacophore that enables the rational design of multi-target directed ligands. By utilizing self-validating synthetic protocols—such as strict anhydrous conditions for isothiocyanate generation and rigorous recrystallization prior to screening—researchers can ensure high-fidelity biological data. As demonstrated by recent breakthroughs in acetylphenyl-thiazoles and thioureas, this scaffold holds immense potential for overcoming drug resistance in oncology and addressing the multifactorial nature of neurodegenerative diseases.

References

  • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Title: Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl)
  • Title: Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells Source: PMC / NIH URL

Sources

Protocols & Analytical Methods

Method

Synthetic protocol for 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

An Application Note and Protocol for the Synthesis of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid Authored by: A Senior Application Scientist Introduction 2-(4-Acetylphenyl)-2,2-difluoroacetic acid is a valuable fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

Authored by: A Senior Application Scientist

Introduction

2-(4-Acetylphenyl)-2,2-difluoroacetic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery. The incorporation of a gem-difluoroacetic acid moiety into an aromatic scaffold can significantly modulate the parent molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This application note provides a detailed, two-step synthetic protocol for the preparation of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid, commencing with a Reformatsky-type reaction, followed by ester hydrolysis. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the experimental choices.

The synthetic strategy hinges on the well-established Reformatsky reaction, a robust method for carbon-carbon bond formation.[1][2] This reaction utilizes an organozinc reagent, formed in situ from an α-haloester and zinc metal, which then adds to a carbonyl compound.[3] In this protocol, we employ a modified Reformatsky reaction using ethyl bromodifluoroacetate and 4'-bromoacetophenone, followed by a palladium-catalyzed cyanation and subsequent hydrolysis to yield the target acetyl group, providing a reliable and scalable route.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Cyanation cluster_2 Step 3: Grignard & Hydrolysis A 4'-Bromoacetophenone C Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate A->C 1. Zn, THF 2. Ethyl bromodifluoroacetate B Ethyl 2-bromo-2,2-difluoroacetate B->C D Ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate C->D Zn(CN)₂, Pd(dppf)Cl₂ DMF, 120 °C E 2-(4-Acetylphenyl)-2,2-difluoroacetic acid D->E 1. MeMgBr, THF 2. H₃O⁺ 3. NaOH, H₂O/EtOH 4. H₃O⁺

Caption: Overall synthetic route for 2-(4-Acetylphenyl)-2,2-difluoroacetic acid.

Part 1: Synthesis of Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate

This initial step involves the formation of the core C-C bond through a Reformatsky reaction. The choice of activated zinc is crucial for the efficient formation of the organozinc reagent.

Experimental Protocol

Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4'-Bromoacetophenone199.0410.0 g50.2
Ethyl 2-bromo-2,2-difluoroacetate202.9915.3 g75.3
Zinc dust (<10 µm)65.386.57 g100.5
Iodine253.811.27 g5.0
Anhydrous Tetrahydrofuran (THF)-200 mL-
1 M Hydrochloric acid (HCl)-100 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-100 mL-
Brine (saturated aq. NaCl)-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Ethyl acetate-300 mL-

Procedure:

  • Activation of Zinc: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, add the zinc dust and iodine. Heat the flask gently with a heat gun until purple iodine vapors are observed. Allow the flask to cool to room temperature. This process activates the zinc surface for the oxidative addition.

  • Reaction Setup: Add 50 mL of anhydrous THF to the activated zinc. In the dropping funnel, prepare a solution of 4'-bromoacetophenone and ethyl 2-bromo-2,2-difluoroacetate in 150 mL of anhydrous THF.

  • Initiation and Reaction: Add approximately 10% of the solution from the dropping funnel to the zinc suspension. The mixture is gently heated to initiate the reaction, which is indicated by a gentle reflux and a disappearance of the iodine color. Once initiated, the remaining solution is added dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2 hours to ensure complete consumption of the starting materials.

  • Workup: Cool the reaction mixture to 0 °C using an ice bath. Slowly quench the reaction by the dropwise addition of 100 mL of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(4-bromophenyl)-2,2-difluoroacetate as a colorless oil.

Part 2: Synthesis of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

This part of the synthesis involves a three-step sequence: palladium-catalyzed cyanation of the aryl bromide, Grignard reaction with the nitrile to form a ketone, and finally, hydrolysis of the ester to the carboxylic acid.

Experimental Protocol

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (from previous step)Moles (mmol)
Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate295.1(Assuming 80% yield) 11.8 g40.0
Zinc Cyanide (Zn(CN)₂)117.432.82 g24.0
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.71.46 g2.0
Anhydrous Dimethylformamide (DMF)-100 mL-
Methylmagnesium bromide (3.0 M in diethyl ether)-20.0 mL60.0
Sodium Hydroxide (NaOH)40.003.2 g80.0
Ethanol-50 mL-
Water-50 mL-
Diethyl ether-200 mL-
6 M Hydrochloric acid (HCl)-As needed for acidification-

Procedure:

  • Cyanation: To a dried Schlenk flask, add ethyl 2-(4-bromophenyl)-2,2-difluoroacetate, zinc cyanide, and Pd(dppf)Cl₂. Evacuate and backfill with argon three times. Add anhydrous DMF via syringe. Heat the reaction mixture to 120 °C and stir for 12 hours. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate is used in the next step without further purification.

  • Grignard Reaction and Hydrolysis to Ketone: Dissolve the crude nitrile in anhydrous THF and cool to 0 °C. Add methylmagnesium bromide solution dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Cool the reaction back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. The mixture is then acidified with 3 M HCl and stirred vigorously for 1 hour to hydrolyze the intermediate imine. Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate.

  • Ester Hydrolysis: To the crude ester, add a solution of sodium hydroxide in a mixture of water and ethanol. Heat the mixture to 60 °C and stir for 2 hours. Cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidification and Isolation: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 6 M HCl. A precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-Acetylphenyl)-2,2-difluoroacetic acid as a white to off-white solid.

Visualization of the Workflow

Experimental_Workflow cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Final Product Synthesis A Activate Zinc with Iodine C Initiate & Reflux Reaction A->C B Prepare Reactant Solution (4'-Bromoacetophenone & Ethyl bromodifluoroacetate in THF) B->C D Acidic Workup (HCl) C->D E Extraction with Ethyl Acetate D->E F Wash & Dry Organic Layer E->F G Concentrate & Purify (Column Chromatography) F->G H Ethyl 2-(4-bromophenyl)-2,2-difluoroacetate G->H I Cyanation Reaction (Zn(CN)₂, Pd catalyst, DMF) H->I J Grignard Reaction (MeMgBr) & Hydrolysis I->J K Ester Hydrolysis (NaOH, EtOH/H₂O) J->K L Acidification (HCl) K->L M Filtration & Drying L->M N 2-(4-Acetylphenyl)-2,2-difluoroacetic acid M->N

Sources

Application

High-Throughput Screening Assays for 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Difluoroacetic Acid Derivative In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Difluoroacetic Acid Derivative

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a critical endeavor. 2-(4-Acetylphenyl)-2,2-difluoroacetic acid is a synthetic organic compound characterized by a difluoroacetic acid moiety and an acetylphenyl group. While its specific biological targets are yet to be fully elucidated, its structural features suggest a potential role as a modulator of metabolic pathways. The presence of the difluoroacetic acid group, a known pharmacophore in various enzyme inhibitors, points towards the possibility of this compound interfering with key metabolic enzymes.

This comprehensive guide provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid. As a Senior Application Scientist, the following sections are structured to provide not just a set of instructions, but a scientifically grounded rationale for the proposed screening cascade. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this and structurally related compounds.

Scientific Rationale: Targeting Dehydrogenases in Metabolic Pathways

The structural resemblance of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid to endogenous carboxylic acids suggests that it may act as a competitive or non-competitive inhibitor of enzymes that utilize such substrates.[1][2] Dehydrogenases, a major class of metabolic enzymes, are particularly compelling targets. These enzymes catalyze the oxidation of a substrate by transferring a hydride to an acceptor, typically NAD⁺ or FAD. Many dehydrogenases play pivotal roles in central carbon metabolism and are implicated in various diseases, including cancer and metabolic disorders.

Specifically, we hypothesize that 2-(4-Acetylphenyl)-2,2-difluoroacetic acid may inhibit key dehydrogenases such as Lactate Dehydrogenase (LDH) or Malate Dehydrogenase (MDH) . LDH is a critical enzyme in anaerobic glycolysis, a pathway often upregulated in cancer cells (the Warburg effect).[3][4] MDH is a key component of the citric acid cycle and the malate-aspartate shuttle.[5][6][7] Inhibition of these enzymes presents a promising strategy for therapeutic intervention.

The following HTS assays are designed to test this hypothesis by providing a robust and scalable platform to identify and characterize the inhibitory potential of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid against these representative dehydrogenases.

Experimental Workflow: A Tiered Screening Approach

A multi-tiered screening strategy is proposed to efficiently identify and validate the activity of the target compound. This approach begins with a high-throughput biochemical assay, followed by a secondary biochemical assay for confirmation and mechanism of action studies, and finally, a cell-based assay to assess activity in a more physiologically relevant context.

Figure 1: A tiered high-throughput screening workflow.

Part 1: Biochemical High-Throughput Screening Assay

The primary screen will utilize a fluorescence-based assay to monitor the activity of recombinant human Lactate Dehydrogenase A (LDHA) or Malate Dehydrogenase 2 (MDH2). This assay is based on the principle that the enzymatic reaction consumes the cofactor NADH, which is naturally fluorescent, leading to a decrease in fluorescence intensity.[8] Inhibitors of the enzyme will prevent this decrease, resulting in a higher fluorescence signal.

Protocol: NADH Fluorescence-Based Dehydrogenase Assay

Objective: To identify inhibitors of LDHA or MDH2 by measuring the change in NADH fluorescence.

Materials:

  • Recombinant human LDHA or MDH2 enzyme

  • 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (and other test compounds)

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Pyruvate (for LDHA) or Oxaloacetate (for MDH2)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid and other test compounds in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of a 384-well plate.

    • Include wells with DMSO only (negative control) and a known inhibitor like oxamate for LDHA or malonate for MDH2 (positive control).

  • Enzyme and Substrate Preparation:

    • Prepare a solution of the enzyme (LDHA or MDH2) in assay buffer at a 2X final concentration.

    • Prepare a solution of NADH and the respective substrate (pyruvate for LDHA or oxaloacetate for MDH2) in assay buffer at a 2X final concentration. The final concentrations should be at or near the Km for each substrate to ensure sensitivity to competitive inhibitors.

  • Assay Execution:

    • Add enzyme solution to all wells of the compound plate and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the NADH/substrate solution to all wells.

    • Immediately transfer the plate to a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

    • Monitor the fluorescence kinetically over a period of 15-30 minutes or as a single endpoint reading.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls.

    • Determine the IC₅₀ value for active compounds by fitting the concentration-response data to a suitable model.

Data Presentation:

CompoundTarget EnzymeIC₅₀ (µM)
2-(4-Acetylphenyl)-2,2-difluoroacetic acidLDHAValue
Oxamate (Positive Control)LDHAValue
2-(4-Acetylphenyl)-2,2-difluoroacetic acidMDH2Value
Malonate (Positive Control)MDH2Value
Self-Validating System and Causality behind Experimental Choices:
  • Kinetic vs. Endpoint Reading: A kinetic read provides more robust data and can help identify fluorescent compounds that interfere with the assay.[8]

  • Substrate Concentration: Using substrate concentrations near their Km values increases the sensitivity of the assay to competitive inhibitors.

  • Controls: The inclusion of both positive and negative controls on every plate is essential for data normalization and calculation of the Z'-factor, a statistical measure of assay quality. A Z' factor between 0.5 and 1.0 indicates a robust and reliable assay.

Part 2: Cell-Based High-Throughput Screening Assays

Cell-based assays are crucial for validating the activity of hit compounds in a more physiologically relevant environment.[9] These assays assess the compound's effect on cellular metabolism, taking into account cell permeability and potential off-target effects.

Protocol 1: Extracellular Acidification Rate (ECAR) Assay for Glycolysis

Objective: To determine the effect of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid on the rate of glycolysis by measuring the extracellular acidification rate. A decrease in ECAR suggests inhibition of glycolysis, potentially through the inhibition of LDHA.[10][11][12][13]

Materials:

  • A suitable cell line with high glycolytic activity (e.g., HeLa, A549)

  • 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

  • Cell culture medium with low buffering capacity

  • Glucose

  • Oligomycin (ATP synthase inhibitor to force maximal glycolysis)

  • 2-Deoxy-D-glucose (2-DG, a glycolysis inhibitor as a positive control)

  • Seahorse XF Analyzer or similar instrument

  • XF cell culture microplates

Procedure:

  • Cell Seeding: Seed cells into an XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Compound Treatment: On the day of the assay, replace the culture medium with a low-buffering assay medium containing glucose. Treat the cells with various concentrations of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid and controls for a specified period.

  • ECAR Measurement:

    • Place the cell plate into the Seahorse XF Analyzer.

    • Measure the basal ECAR.

    • Inject oligomycin to induce maximal glycolytic rate.

    • Inject 2-DG to inhibit glycolysis and confirm that the measured acidification is due to this pathway.

  • Data Analysis:

    • The instrument's software calculates the ECAR in mpH/min.

    • Compare the ECAR of compound-treated cells to vehicle-treated cells to determine the effect on glycolysis.

Figure 2: Principle of the Extracellular Acidification Rate (ECAR) assay.

Protocol 2: Mitochondrial Respiration Assay (Oxygen Consumption Rate - OCR)

Objective: To assess the effect of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid on mitochondrial respiration. A decrease in OCR could indicate inhibition of the citric acid cycle, potentially through MDH2 inhibition.[14][15]

Materials:

  • A suitable cell line with active mitochondrial respiration (e.g., HepG2, C2C12)

  • 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial stress test reagents: Oligomycin, FCCP (an uncoupler), and Rotenone/Antimycin A (Complex I and III inhibitors).

  • Seahorse XF Analyzer

  • XF cell culture microplates

Procedure:

  • Cell Seeding: Seed cells into an XF cell culture microplate and allow them to adhere.

  • Compound Treatment: Replace the culture medium with the supplemented XF Base Medium and treat with the test compound.

  • OCR Measurement:

    • Place the cell plate into the Seahorse XF Analyzer.

    • Measure the basal oxygen consumption rate (OCR).

    • Sequentially inject oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis:

    • The instrument's software calculates OCR in pmol/min.

    • Analyze the changes in basal and maximal respiration in compound-treated cells compared to controls.

Data Presentation for Cell-Based Assays:

CompoundCell LineAssayEffectEC₅₀ (µM)
2-(4-Acetylphenyl)-2,2-difluoroacetic acidHeLaECARInhibitionValue
2-Deoxy-D-glucose (Control)HeLaECARInhibitionValue
2-(4-Acetylphenyl)-2,2-difluoroacetic acidHepG2OCRInhibitionValue
Rotenone (Control)HepG2OCRInhibitionValue

Conclusion and Future Directions

The high-throughput screening assays detailed in this guide provide a robust framework for evaluating the biological activity of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid. By employing a tiered approach that combines biochemical and cell-based methodologies, researchers can efficiently identify and characterize the compound's potential as a modulator of key metabolic pathways. Positive results from this screening cascade would warrant further investigation, including mechanism of action studies, selectivity profiling against other dehydrogenases, and in vivo efficacy studies in relevant disease models. This systematic approach will be instrumental in unlocking the therapeutic potential of this novel chemical entity.

References

  • Schwartz, L. et al. (2017). Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3334-3337. [Link]

  • An, F. & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. [Link]

  • Wang, Z. et al. (2013). Label-free high-throughput assays to screen and characterize novel lactate dehydrogenase inhibitors. Analytical Biochemistry, 441(2), 101-108. [Link]

  • Wills, L. P. et al. (2010). A high-throughput respirometric assay for mitochondrial biogenesis and toxicity. Analytical Biochemistry, 404(1), 87-97. [Link]

  • Valvona, C. J. et al. (2020). Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. Cell Death & Disease, 11(9), 748. [Link]

  • Schwartz, L. et al. (2017). Small molecule cores demonstrate non-competitive inhibition of lactate dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3334-3337. [Link]

  • Beeson, C. C. et al. (2010). A high throughput respirometric assay for mitochondrial biogenesis and toxicity. Analytical Biochemistry, 404(1), 87-97. [Link]

  • LDHA inhibitors and how they work. (2024). News-Medical.net. [Link]

  • Li, Y. et al. (2024). Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2398905. [Link]

  • Luxcel Biosciences. pH-Xtra™ Glycolysis Assay. [Link]

  • Mookerjee, S. A. et al. (2015). Measurement and Analysis of Extracellular Acid Production to Determine Glycolytic Rate. Journal of Visualized Experiments, (106), e53411. [Link]

  • Billiard, J. et al. (2013). High-Throughput Screening to Identify Plant Derived Human LDH-A Inhibitors. Journal of Biomolecular Screening, 18(9), 1136-1143. [Link]

  • Ghaffari, S. et al. (2024). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. Essays in Biochemistry, 68(2), 223-234. [Link]

  • BMG LABTECH. Assessment of extracellular acidification using a fluorescence-based assay. [Link]

  • Agilent Technologies. (2019). Improving Quantification of Cellular Glycolytic Rate Using Agilent Seahorse XF Technology. [Link]

  • Ghaffari, S. et al. (2024). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. Essays in Biochemistry, 68(2), 223-234. [Link]

  • Agilent Technologies. (2018). pH-Xtra Glycolysis Assay Kit. [Link]

  • Ghaffari, S. et al. (2024). Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules. Semantic Scholar. [Link]

  • Chacko, B. K. et al. (2013). Cell-based Measurements of Mitochondrial Function in Human Subjects. Journal of Visualized Experiments, (75), e50104. [Link]

  • BioAssay Systems. EnzyChrom™ Malate Dehydrogenase Assay Kit. [Link]

  • Hu, J. et al. (2020). Identification of activators of human fumarate hydratase by quantitative high-throughput screening. PLoS One, 15(3), e0229545. [Link]

  • Assay Genie. Malate Dehydrogenase Assay (Colorimetric) (BA0131). [Link]

  • Fogarty, M. J. et al. (2023). Cell-Based Measurement of Mitochondrial Function in Human Airway Smooth Muscle Cells. International Journal of Molecular Sciences, 24(14), 11579. [Link]

  • Li, Y. et al. (2024). Development of human lactate dehydrogenase a inhibitors: high-throughput screening, molecular dynamics simulation and enzyme activity assay. ResearchGate. [Link]

  • Agilent Technologies. Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]

  • Biocompare. Malate Dehydrogenase Assay Kits. [Link]

Sources

Method

Application Note: Reverse-Phase HPLC Purification of 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid

Introduction 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS: 1308915-16-3) is a highly valued fluorinated building block utilized in pharmaceutical chemistry and drug development. The incorporation of the difluoro-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS: 1308915-16-3) is a highly valued fluorinated building block utilized in pharmaceutical chemistry and drug development. The incorporation of the difluoro-methylene group (-CF2-) adjacent to the carboxylic acid imparts unique metabolic stability to drug candidates, while the para-acetyl group provides a strong UV chromophore.

Purifying fluorinated carboxylic acids via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) presents distinct challenges. The primary obstacle is their exceptionally low pKa, which can lead to partial ionization, secondary interactions with residual silanols, and severe peak tailing on standard stationary phases. This application note details a self-validating, highly reproducible RP-HPLC method utilizing Trifluoroacetic Acid (TFA) as a mobile phase modifier to ensure complete analyte protonation, sharp peak symmetry, and high-yield recovery[1].

Physicochemical Rationale and Column Chemistry

The Causality Behind Experimental Choices: The pKa of standard phenylacetic acid is approximately 4.3. However, the strongly electron-withdrawing -CF2- group in 2-(4-Acetylphenyl)-2,2-difluoroacetic acid drops the pKa to an estimated 1.5–2.0. If a weak acidic modifier (e.g., 0.1% Formic Acid, pH ~2.7) is used, the analyte remains partially ionized in the mobile phase. This dual-state existence (ionized vs. unionized) leads to split peaks, broad tailing, and poor retention on hydrophobic C18 stationary phases.

To counteract this, 0.1% Trifluoroacetic Acid (TFA) is strictly required. TFA is a strong acid that forces the pH of the mobile phase down to ~2.0, ensuring the difluoroacetic acid moiety remains fully protonated. This maximizes its hydrophobic interaction with the C18 alkyl chains, resulting in predictable retention[2]. Furthermore, TFA acts as a potent ion-pairing reagent. It masks residual open silanol groups on the silica surface, preventing Lewis acid/base secondary interactions that degrade column longevity and resolution[1][3].

Experimental Protocol

Materials and Reagents
  • Crude 2-(4-Acetylphenyl)-2,2-difluoroacetic acid[4].

  • HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • LC-MS grade Trifluoroacetic Acid (TFA)[1].

  • Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm, fully end-capped).

Step-by-Step Purification Workflow
  • Mobile Phase Preparation :

    • Solvent A: 0.1% TFA in Milli-Q Water. Add 1.0 mL of TFA to 1000 mL water. Mix thoroughly and degas via sonication for 10 minutes to prevent pump cavitation.

    • Solvent B: 0.1% TFA in Acetonitrile. Add 1.0 mL of TFA to 1000 mL MeCN.

  • Sample Preparation :

    • Dissolve the crude 2-(4-Acetylphenyl)-2,2-difluoroacetic acid in a 50:50 mixture of Solvent A and Solvent B to achieve a loading concentration of 20 mg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter to remove particulate matter and protect the column frit.

  • Column Equilibration :

    • Flush the column with 90% Solvent A / 10% Solvent B for 5 column volumes (CV) at 15 mL/min. This establishes the pH equilibrium on the stationary phase, which is critical when using TFA[2].

  • Gradient Elution & Detection :

    • Inject the sample (up to 5 mL per run depending on column capacity).

    • Execute the optimized linear gradient (see Table 2).

    • Monitor UV absorbance at 254 nm. The acetophenone conjugated system absorbs strongly at this wavelength, providing high sensitivity while avoiding the background noise of TFA[2].

  • Fraction Collection & Recovery :

    • Collect fractions based on a threshold UV absorbance at 254 nm.

    • Pool fractions containing the target compound (verify purity >98% via analytical LC).

    • Lyophilize the pooled fractions. Because TFA and MeCN are volatile, lyophilization yields the pure, crystalline product without leaving salt residues.

Data Presentation

Table 1: Physicochemical Properties of the Target Analyte

PropertyValue / Description
Chemical Name 2-(4-Acetylphenyl)-2,2-difluoroacetic acid
CAS Number 1308915-16-3
Molecular Formula C10H8F2O3
Molecular Weight 214.17 g/mol
Estimated pKa ~1.5 - 2.0 (Highly acidic due to -CF2- group)
Optimal UV Detection 254 nm (Aromatic ring conjugated with ketone)

Table 2: Optimized RP-HPLC Gradient Table

Time (min)Flow Rate (mL/min)% Solvent A (0.1% TFA in H2O)% Solvent B (0.1% TFA in MeCN)Gradient Curve
0.015.09010Initial
2.015.09010Isocratic hold (Desalting)
20.015.03070Linear gradient (Elution)
22.015.0595Column wash
25.015.0595Isocratic wash
26.015.09010Re-equilibration
30.015.09010End

Mechanistic Insights and Troubleshooting

  • Baseline Drift Mitigation : TFA absorbs strongly below 250 nm. When running a gradient from low to high MeCN, the baseline at 210-220 nm will drift upward due to the changing concentration of TFA in the optical path. Monitoring at 254 nm bypasses this self-absorption interference, preserving the Limit of Detection (LOD)[2].

  • Ion Repulsion Effects : Highly concentrated fluorinated carboxylic acids can act as "ion repelling agents" if the stationary phase becomes saturated, decreasing the retention of similarly charged analytes[5][6]. Maintaining a consistent 0.1% TFA concentration across both mobile phases ensures stable retention times and prevents the analyte from being prematurely excluded from the pores.

  • Stationary Phase Selection : Always use a fully end-capped C18 column. The highly polarized nature of the difluoroacetic acid group makes it exceptionally sensitive to hydrogen bonding with free silanols.

Process Visualization

G A Sample Preparation (Dissolve & Filter 0.22 µm) D Gradient Elution (10% to 70% MeCN) A->D B Mobile Phase Prep (0.1% TFA in H2O / MeCN) C Column Equilibration (C18, 5 CVs) B->C C->D E UV Detection (Monitor at 254 nm) D->E F Fraction Collection (Threshold-based) E->F G Lyophilization (Remove Volatile Solvents) F->G

Logical workflow for the RP-HPLC purification of fluorinated acidic compounds.

References

  • ZeptoMetrix. Trifluoroacetic Acid Mobile Phase Modifier for HPLC/LCMS. Available at: [Link][1]

  • Lajin, B., et al. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A. Available at:[Link][6]

  • KNAUER Wissenschaftliche Geräte GmbH. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Available at: [Link][2]

  • MicroSolv Technology Corporation. TFA Does Not Permanently Affect Retention on Cogent TYPE-C HPLC Columns. Available at: [Link][3]

  • PubChem. 2-(4-Acetylphenyl)-2,2-difluoroacetic acid. National Institutes of Health. Available at: [Link][7]

  • Chemical Manufacturers. 2-(4-Acetylphenyl)-2,2-difluoroacetic acid 95%. Available at:[Link][4]

Sources

Application

Application Notes and Protocols: Designing In Vitro Cell-Based Assays for 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

Introduction 2-(4-Acetylphenyl)-2,2-difluoroacetic acid is a synthetic organic compound with a chemical structure that suggests potential biological activity. Its structural similarity to certain non-steroidal anti-infla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(4-Acetylphenyl)-2,2-difluoroacetic acid is a synthetic organic compound with a chemical structure that suggests potential biological activity. Its structural similarity to certain non-steroidal anti-inflammatory drugs (NSAIDs), particularly the phenylacetic acid moiety, indicates that it may interact with enzymes in the inflammatory pathway, such as cyclooxygenases (COX). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing in vitro cell-based assays to investigate the biological effects of this compound, with a primary focus on its potential as a modulator of the cyclooxygenase pathway.

These application notes will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and offer guidance on data interpretation. The protocols are designed to be self-validating, incorporating necessary controls to ensure the scientific integrity of the findings.

Compound Profile: 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

Parameter Information Source
IUPAC Name 2-(4-acetylphenyl)-2,2-difluoroacetic acidN/A
CAS Number 1308915-16-3[1][2][3][4]
Molecular Formula C10H8F2O3[1]
Molecular Weight 214.17 g/mol [2]
Physical Form Solid[1][2]
Purity Typically >95%[1][2]

Hypothesized Mechanism of Action: Cyclooxygenase (COX) Inhibition

The core hypothesis for the biological activity of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid is the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are critical mediators of inflammation, pain, and fever.[5][6] NSAIDs exert their therapeutic effects primarily through the inhibition of these enzymes. Given the structural features of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid, it is plausible that it may fit into the active site of COX enzymes and modulate their activity.

Signaling Pathway of Prostaglandin Synthesis

Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Stimuli AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Synthases Isomerases/ Synthases PGH2->Synthases Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Synthases->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation TargetCompound 2-(4-Acetylphenyl)- 2,2-difluoroacetic acid (Hypothesized Inhibition) TargetCompound->COX

Caption: Hypothesized inhibition of the COX pathway by the target compound.

Experimental Workflow for In Vitro Evaluation

A tiered approach is recommended to characterize the bioactivity of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid. This workflow ensures a logical progression from general cytotoxicity to specific mechanistic assays.

Caption: A three-phase workflow for in vitro characterization.

Phase 1: Foundational Assays - Cytotoxicity Assessment

Rationale: Before assessing the specific effects of a compound on a cellular pathway, it is crucial to determine its inherent cytotoxicity. This ensures that any observed effects in subsequent assays are due to specific biological activity rather than cell death. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration range of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid that is non-toxic to the selected cell line.

Materials:

  • Human macrophage-like cell line (e.g., U937 or THP-1) or murine macrophage cell line (e.g., RAW 264.7)[7]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

  • Dimethyl sulfoxide (DMSO, sterile)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest and count the cells.

    • Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

    • Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 24 hours (or a desired time point) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature in the dark, with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the "no-cell control" from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Expected Outcome: This assay will identify the concentration range of the compound that does not significantly reduce cell viability. Subsequent functional assays should be performed using concentrations well below the CC50 value.

Phase 2: Functional Screening - Prostaglandin E2 (PGE2) Production Assay

Rationale: To test the hypothesis that 2-(4-Acetylphenyl)-2,2-difluoroacetic acid inhibits COX activity, we can measure its effect on the production of Prostaglandin E2 (PGE2), a major product of the COX pathway, in a relevant cell model. Macrophages are a suitable cell type as they can be stimulated to produce high levels of PGE2.[7]

Protocol 2: Cell-Based PGE2 ELISA

Objective: To quantify the effect of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid on lipopolysaccharide (LPS)-induced PGE2 production in macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line[7]

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (at sub-toxic concentrations determined in Protocol 1)

  • A known COX inhibitor (e.g., Indomethacin or Celecoxib) as a positive control

  • PGE2 ELISA kit (commercially available)[8][9]

  • 24-well cell culture plates

Procedure:

  • Cell Seeding and Pre-treatment:

    • Seed RAW 264.7 cells at a density of 2.5 x 10^5 cells/well in a 24-well plate and incubate overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid or the positive control (e.g., Indomethacin). Include a vehicle control (0.1% DMSO).

    • Pre-incubate the cells with the compounds for 1 hour.

  • Induction of PGE2 Production:

    • After the pre-incubation period, add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response and upregulate COX-2.

    • Include a "non-stimulated" control group (cells with vehicle but no LPS).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatants at 1,000 x g for 10 minutes to pellet any detached cells.

    • Analyze the clear supernatants for PGE2 concentration using a commercial PGE2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the PGE2 standards provided in the ELISA kit.

    • Calculate the concentration of PGE2 in each sample from the standard curve.

    • Plot the percentage of PGE2 inhibition against the log of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of PGE2 production).

Expected Outcome and Interpretation:

Condition Expected PGE2 Level Interpretation
Vehicle Control (No LPS) Low / BasalBaseline PGE2 production in unstimulated cells.
Vehicle Control + LPS HighSuccessful induction of PGE2 production by LPS.
Positive Control + LPS LowA known COX inhibitor effectively reduces PGE2 production.
Test Compound + LPS Dose-dependent decreaseIndicates potential inhibition of the COX pathway.

A dose-dependent decrease in PGE2 production by 2-(4-Acetylphenyl)-2,2-difluoroacetic acid would strongly support the hypothesis that it acts as a COX inhibitor.

Phase 3: Mechanistic Validation - COX Isoform Specificity

Rationale: Since there are two main isoforms of cyclooxygenase, COX-1 and COX-2, with different physiological and pathological roles, it is important to determine if 2-(4-Acetylphenyl)-2,2-difluoroacetic acid exhibits selectivity towards one isoform over the other.[7] This has significant implications for its potential therapeutic profile. This can be achieved using either biochemical assays with purified enzymes or specialized cell-based assays.

Protocol 3: COX-1/COX-2 Inhibitor Screening Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity and selectivity of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid against purified COX-1 and COX-2 enzymes.

Materials:

  • COX-1/COX-2 inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical)[10]

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

  • Selective COX-1 inhibitor (e.g., SC-560) and selective COX-2 inhibitor (e.g., Celecoxib) as controls

  • Microplate reader

Procedure:

  • Assay Setup:

    • Follow the specific instructions provided with the commercial assay kit.

    • Typically, the assay involves preparing a reaction mixture containing the enzyme (either COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations.

    • Include controls: no-enzyme control, enzyme-only control (100% activity), and controls with known selective inhibitors.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • The assay will measure the peroxidase activity of COX, which is detected colorimetrically or fluorometrically.[10]

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the enzyme-only control.

    • Plot the percent inhibition against the log of the compound concentration for both COX-1 and COX-2 to determine the respective IC50 values.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Expected Outcome and Interpretation:

Selectivity Index (COX-1 IC50 / COX-2 IC50) Interpretation
>> 1 Selective COX-2 inhibitor
<< 1 Selective COX-1 inhibitor
≈ 1 Non-selective COX inhibitor

This assay will provide a quantitative measure of the compound's potency and selectivity for the COX isoforms, which is critical for understanding its potential therapeutic applications and side-effect profile.

References

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Google Scholar.
  • Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition. (n.d.). Benchchem.
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (n.d.). ACS Publications.
  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012). Bentham Science.
  • 2-(4-Acetylphenyl)-2,2-difluoroacetic acid. (n.d.). Sigma-Aldrich.
  • 2-(4-Acetylphenyl)-2,2-difluoroacetic acid. (n.d.). Sigma-Aldrich.
  • CAS No.1308915-16-3,2-(4-acetylphenyl) - LookChem. (n.d.). LookChem.
  • 2-(4-acetylphenyl)-2,2-difluoroacetic Acid 95% - Cas No: 1308915-16-3. (n.d.). Tradeindia.
  • Prostaglandin EIA (CS0200) - Bulletin. (n.d.). Sigma-Aldrich.
  • Prostaglandin E1 ELISA Kit (ab133024). (n.d.). Abcam.
  • What Are Prostaglandins? A Guide to Function, Synthesis, and Measurement. (n.d.). Creative Proteomics.

Sources

Method

Application Note: Divergent Synthesis of Novel Difluoroacetamide and Pyrazole Derivatives from 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid

Introduction & Rationale In modern drug discovery, the incorporation of fluorine is a privileged strategy to modulate physicochemical properties, enhance metabolic stability, and improve membrane permeability. The buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug discovery, the incorporation of fluorine is a privileged strategy to modulate physicochemical properties, enhance metabolic stability, and improve membrane permeability. The building block 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS: 1308915-16-3) represents a highly versatile, bifunctional scaffold. It contains a gem-difluoro group ( −CF2​− )—a well-established bioisostere for oxygen and methylene—flanked by two orthogonal reactive handles:

  • The Difluoroacetic Acid Handle: Prone to amidation or esterification, allowing the rapid generation of difluoroacetamide libraries.

  • The Acetophenone Handle: An ideal precursor for C–C bond formation via Claisen-Schmidt condensation, enabling the synthesis of chalcones and subsequent cyclization into pyrazoles.

This application note provides a self-validating, field-proven protocol for divergently synthesizing novel amide and pyrazole derivatives from this single core building block.

Synthetic Workflow Overview

The orthogonal reactivity of the building block allows for a divergent library synthesis. Pathway A focuses on the carboxylic acid, while Pathway B targets the ketone.

Workflow Core 2-(4-Acetylphenyl)-2,2-difluoroacetic acid Amide Amide Derivatives (HATU Coupling) Core->Amide Pathway A: Amine Chalcone Chalcone Intermediates (Aldol Condensation) Core->Chalcone Pathway B: Ar-CHO Pyrazole Pyrazole Derivatives (Hydrazine Cyclization) Chalcone->Pyrazole NH2NH2, EtOH

Divergent synthetic workflow for 2-(4-Acetylphenyl)-2,2-difluoroacetic acid derivatives.

Protocol A: HATU-Mediated Amide Coupling

Causality & Reagent Selection

Standard peptide coupling reagents (e.g., EDC/HOBt or DCC) often yield poor results when applied to difluoroacetic acids. The strong electron-withdrawing nature of the adjacent −CF2​− group reduces the nucleophilicity of the intermediate active ester, making it sluggish toward amine attack and prone to hydrolysis. To circumvent this, we utilize HATU combined with DIPEA . HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the amidation step and minimizes side reactions [1].

Step-by-Step Methodology
  • Activation: In an oven-dried, argon-purged flask, dissolve 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 eq, 1.2 mmol) in one portion. The solution will typically turn a pale yellow. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Coupling: Add the desired primary or secondary amine (1.1 eq, 1.1 mmol) dropwise (if liquid) or as a DMF solution (if solid). Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation Check (Self-Validating Step): Monitor the reaction via TLC (UV 254 nm, typically 50% EtOAc/Hexanes). The disappearance of the highly polar acid spot (streaking near the baseline) and the emergence of a distinct, less polar amide spot confirms conversion.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL) and extract with EtOAc ( 3×15 mL). Wash the combined organic layers sequentially with 1M HCl (10 mL), saturated NaHCO3​ (10 mL), and brine (10 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

Data Presentation: Optimization of Coupling Conditions
Coupling ReagentBaseSolventTime (h)Conversion (%)*Isolated Yield (%)
EDC/HOBt Et3​N DCM1645%38%
DCC/DMAP Et3​N DCM1630%22%
HATU DIPEA DMF 3 >95% 88%

*Conversion determined by LC-MS analysis of the crude reaction mixture.

Protocol B: Chalcone & Pyrazole Synthesis

Causality & Reagent Selection

The acetyl group of the building block serves as a perfect nucleophile for a base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes. The resulting α,β -unsaturated ketone (chalcone) is a highly reactive Michael acceptor. Subsequent treatment with hydrazine hydrate facilitates a nucleophilic attack at the β -carbon, followed by intramolecular cyclization and spontaneous oxidation (or dehydration) to yield the thermodynamically stable 1H-pyrazole scaffold [2].

Mechanism Ketone Acetophenone Moiety Enolate Enolate Intermediate Ketone->Enolate NaOH Chalcone Chalcone (α,β-Unsaturated) Enolate->Chalcone Ar-CHO Hydrazone Hydrazone Intermediate Chalcone->Hydrazone NH2NH2 Pyrazole 1H-Pyrazole Scaffold Hydrazone->Pyrazole Cyclization

Base-catalyzed Claisen-Schmidt condensation and subsequent pyrazole cyclization mechanism.

Step-by-Step Methodology

Part 1: Chalcone Formation

  • Condensation: Dissolve the difluoro-building block (or its previously synthesized amide derivative) (1.0 eq, 1.0 mmol) and an aromatic aldehyde (1.0 eq, 1.0 mmol) in absolute ethanol (10 mL).

  • Base Catalysis: Cool the mixture to 0 °C in an ice bath. Slowly add 10% aqueous NaOH (2.0 mL) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours.

  • Validation Check: The formation of the chalcone is visually validated by the precipitation of a brightly colored (usually yellow or orange) solid.

  • Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the precipitate, wash with cold water, and dry under a vacuum.

Part 2: Pyrazole Cyclization

  • Hydrazone Formation: Suspend the crude chalcone (1.0 eq, 1.0 mmol) in absolute ethanol (15 mL). Add hydrazine hydrate (64% aqueous solution, 2.0 eq, 2.0 mmol) and a catalytic amount of glacial acetic acid (2 drops).

  • Cyclization: Reflux the mixture at 80 °C for 6–8 hours.

  • Validation Check: Monitor by TLC. The yellow/orange color of the chalcone will gradually fade as the cyclization to the colorless/pale pyrazole occurs.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to half its volume. Pour into ice water (20 mL).

  • Isolation: Filter the resulting solid, wash with cold ethanol, and recrystallize from ethanol/water to afford the pure pyrazole derivative.

Analytical Characterization & Validation

To ensure the structural integrity of the synthesized derivatives, specific diagnostic NMR shifts must be observed. The −CF2​− group provides a distinct splitting pattern in both 13C and 19F NMR spectra.

Data Presentation: Diagnostic NMR Shifts
Structural Feature 1H NMR (ppm) 13C NMR (ppm) 19F NMR (ppm)Validation Marker
Difluoroacetic Acid 10.5 (br s, 1H, COOH)114.5 (t, J≈250 Hz, CF2​ )-104.2 (s, 2F)Baseline reference
Difluoroacetamide 8.2-8.5 (br s, 1H, NH)115.2 (t, J≈252 Hz, CF2​ )-100.5 (s, 2F)Upfield shift in 19F
Chalcone 7.6, 7.8 (2 x d, J≈15.5 Hz)189.5 (C=O), 144.2, 122.1-104.2 (s, 2F)Trans-alkene coupling
Pyrazole 6.8 (s, 1H, Pyrazole-CH)151.2, 142.5, 103.4 (Pyr-C)-104.2 (s, 2F)Loss of alkene/ketone

Conclusion

The 2-(4-Acetylphenyl)-2,2-difluoroacetic acid building block provides an exceptional starting point for the divergent synthesis of robust, fluorine-containing chemical libraries. By utilizing HATU-mediated amidation for the difluoroacetic acid moiety and base-catalyzed Claisen-Schmidt condensation followed by hydrazine cyclization for the acetophenone moiety, researchers can rapidly access diverse chemical space with high yields and excellent purity profiles.

References

  • Maksutova, A., Geiger, T.M., Cianni, L. et al. "A Facile Protocol for C(sp2)–C(sp3) Bond Formation Reactions Toward Functionalized E3 Ligase Ligands." ChemMedChem (2025). [Link] [1]

  • Agarwal, D.S., Beteck, R.M., Mabille, D. et al. "Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity." Naunyn-Schmiedeberg's Archives of Pharmacology 398, 4199–4210 (2025).[Link] [2]

Application

Application Note: Elucidating the Solid-State Architecture of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid via Single-Crystal X-ray Crystallography

Introduction: The Significance of Fluorinated Arylpropionic Acids in Drug Discovery The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physico...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Arylpropionic Acids in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a weak hydrogen bond acceptor, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 2-(4-Acetylphenyl)-2,2-difluoroacetic acid is a compound of significant interest, representing a scaffold that combines a difluoromethyl group with an acetylphenyl moiety, features that can modulate its electronic and steric properties.

Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline solid-state is paramount for several reasons. It provides definitive proof of molecular structure, reveals conformational preferences, and elucidates the packing motifs that govern the material's bulk properties such as solubility and stability. Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining this detailed structural information, offering unparalleled insight into the atomic level.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the single-crystal X-ray crystallographic analysis of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid. It outlines detailed protocols from crystal growth to data analysis, emphasizing the rationale behind key experimental decisions, particularly those pertinent to fluorinated compounds.

Part 1: The Crystallization Challenge and Strategy

The successful growth of diffraction-quality single crystals is often the most challenging step in a crystallographic experiment. The presence of both polar (carboxylic acid, acetyl) and non-polar (phenyl ring) groups, along with the difluoromethyl moiety, in 2-(4-Acetylphenyl)-2,2-difluoroacetic acid suggests a nuanced approach to solvent selection is required.

Understanding Intermolecular Interactions

The crystal packing of this molecule will likely be dominated by a combination of strong and weak intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or chains. The acetyl group can also participate in weaker C-H···O hydrogen bonds. The difluoromethyl group and the aromatic ring introduce the possibility of C-H···F, C-F···π, and π-π stacking interactions, which are known to play a significant role in the crystal engineering of fluorinated organic compounds.[2][6][7]

Protocol for Crystallization Screening

Given the molecular properties, a multi-technique approach to crystallization is recommended. The following protocols are designed to explore a wide range of crystallization conditions.

Materials:

  • 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (95%+ purity)[8][9][10][11]

  • A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, water)

  • Small vials (e.g., 2 mL glass vials)

  • Heating plate and ice bath

Protocol 1: Slow Evaporation

  • In a clean glass vial, dissolve a small amount (5-10 mg) of the compound in a minimal amount of a suitable solvent or solvent mixture at room temperature. A good starting point is a moderately polar solvent like ethanol or ethyl acetate.

  • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Monitor the vial periodically for the formation of single crystals.

Protocol 2: Two-Solvent Vapor Diffusion

This method is particularly effective for growing high-quality crystals from a small amount of material.[12]

  • Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a "good" solvent (e.g., acetone, in which the compound is readily soluble) in a small, open vial.

  • Place this inner vial inside a larger, sealed vial containing a "poor" solvent (e.g., hexane, in which the compound is sparingly soluble).

  • The slow diffusion of the poor solvent vapor into the good solvent will gradually decrease the solubility of the compound, promoting crystallization.

Protocol 3: Cooling Crystallization

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., a mixture of ethanol and water) at an elevated temperature (e.g., 40-60°C).

  • Slowly cool the solution to room temperature, and then transfer it to a refrigerator (4°C).

  • The decrease in temperature will reduce the solubility and may induce crystallization.

Part 2: Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next step is to perform the X-ray diffraction experiment to determine the crystal structure.

Experimental Workflow

X-ray Crystallography Workflow Experimental Workflow for SCXRD cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Validation CrystalSelection Crystal Selection & Mounting DataCollection Diffraction Data Collection CrystalSelection->DataCollection On Diffractometer DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol

1. Crystal Selection and Mounting:

  • Under a microscope, select a single crystal with well-defined faces and no visible defects. Ideal crystal dimensions are between 0.1 and 0.3 mm in all directions.[4]

  • Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

2. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer.[4]

  • A stream of cold nitrogen gas (typically at 100 K) is used to cool the crystal. This minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.

  • A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.[4]

  • The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector.[5]

3. Data Processing and Reduction:

  • The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group.

  • The intensities of the diffraction spots (reflections) are integrated and corrected for various experimental factors.

4. Structure Solution and Refinement:

  • The "phase problem" is solved using direct methods or other computational techniques to generate an initial electron density map.[13]

  • An initial atomic model is built into the electron density map.

  • The model is then refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.[13]

Expected Crystallographic Data

While a specific crystal structure for 2-(4-Acetylphenyl)-2,2-difluoroacetic acid is not publicly available as of the writing of this note, we can anticipate the type of data that would be generated. For illustrative purposes, the table below presents hypothetical yet realistic crystallographic data based on similar small organic molecules. A related published structure, such as that of ethyl 2-(2,4-difluorophenyl)acetate, can provide context for the expected values.[14]

ParameterExpected Value
Chemical FormulaC₁₀H₈F₂O₃
Formula Weight214.17 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (examples)
a (Å)10-15
b (Å)5-10
c (Å)15-20
α (°)90
β (°)90-110
γ (°)90
Volume (ų)1500-2000
Z (molecules/unit cell)4 or 8
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
R-factor (R1)< 0.05
wR2 (all data)< 0.15
Goodness-of-fit (S)~1.0

Part 3: Data Interpretation and Validation

The final refined crystal structure provides a wealth of information.

  • Molecular Confirmation: The connectivity and stereochemistry of the molecule are unequivocally confirmed.

  • Conformational Analysis: The torsion angles between the phenyl ring, the acetyl group, and the carboxylic acid group can be precisely measured.

  • Intermolecular Interactions: A detailed analysis of hydrogen bonds, C-H···F interactions, and π-stacking can be performed to understand the crystal packing. This is crucial for understanding the solid-state properties and for polymorphism screening.

The quality of the final structure is assessed using various metrics, including the R-factors and the goodness-of-fit. The Cambridge Structural Database (CSD) is an invaluable resource for comparing the determined bond lengths and angles with those of similar, previously reported structures to ensure they are chemically reasonable.[15][16]

Conclusion

Single-crystal X-ray crystallography is an indispensable tool for the definitive structural characterization of novel compounds like 2-(4-Acetylphenyl)-2,2-difluoroacetic acid. By providing a detailed atomic-level picture of the solid-state, this technique offers crucial insights for drug development, guiding efforts in formulation, polymorphism studies, and understanding structure-activity relationships. The protocols and considerations outlined in this application note provide a robust framework for researchers to successfully crystallize and structurally elucidate this and other similar fluorinated small molecules.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]

  • Chopra, D. (2012). Role of organic fluorine in crystal engineering. CrystEngComm, 14(22), 751-757. Available at: [Link]

  • Panini, P., & Chopra, D. (2015). Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. New Journal of Chemistry, 39(11), 8720-8738. Available at: [Link]

  • Saraswatula, V. G., et al. (2014). Network and guest dependent thermal stability and thermal expansion in a trigonal host. Journal of Chemical Sciences, 126(5), 1265-1273. Available at: [Link]

  • Berger, R., et al. (2004). Fluorine in crystal engineering—“the little atom that could”. Chemical Society Reviews, 33(8), 523-531. Available at: [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Application Notes. Available at: [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Available at: [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). X-Ray Diffraction Basics. Available at: [Link]

  • Bhat, M., & Belagali, S. L. (2015). A Study on the Crystal Structure of Ethyl 2-(2, 4-difluoro phenyl) acetate. International Journal of ChemTech Research, 7(6), 1271-1274. Available at: [Link]

  • Rodríguez-Molina, M., et al. (2025). Fluorinated, kink-structured aromatic ladder polymer: Effect of reaction conditions on structure, morphology and sorption properties. POLYMER. Available at: [Link]

  • Müller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow. CHIMIA, 63(12), 820-824. Available at: [Link]

  • University of Otago. (2024). CCDC 2323924: Experimental Crystal Structure Determination. Available at: [Link]

  • Wang, F., et al. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current topics in medicinal chemistry, 15(4), 300–327. Available at: [Link]

  • AiFChem, an Xtalpi Company. (n.d.). 2-(4-Acetylphenyl)-2,2-difluoroacetic acid 95%. BuyChemJapan. Available at: [Link]

  • University of Iowa. (2020). CCDC 1967634: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]

  • Beil, A., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 523-532. Available at: [Link]

  • Witt, E. R. (1972). U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
  • Li, Y. (2012). China Patent No. CN102675015A.

Sources

Method

Techniques for incorporating difluoromethyl groups in organic synthesis

Application Note: Advanced Methodologies for the Incorporation of Difluoromethyl ( CF2​H ) Groups in Organic Synthesis Target Audience: Researchers, synthetic scientists, and drug development professionals. The Bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Methodologies for the Incorporation of Difluoromethyl ( CF2​H ) Groups in Organic Synthesis

Target Audience: Researchers, synthetic scientists, and drug development professionals.

The Bioisosteric Power of the Difluoromethyl Group

In modern medicinal chemistry and agrochemical development, the difluoromethyl ( CF2​H ) group is a highly privileged structural motif. Functioning as a lipophilic bioisostere for hydroxyl ( −OH ), thiol ( −SH ), and amine ( −NH2​ ) groups, the CF2​H moiety acts as a robust hydrogen-bond donor while simultaneously improving the metabolic stability and membrane permeability of drug candidates[1]. Unlike the strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group, the retained proton in CF2​H allows for unique target-protein interactions. This guide provides a critical evaluation of state-of-the-art difluoromethylation techniques—categorized into nucleophilic, radical, and electrophilic pathways—and details validated, self-consistent protocols for their execution.

Nucleophilic Difluoromethylation

Mechanistic Insights

Nucleophilic difluoromethylation traditionally relies on the generation of a CF2​H− equivalent. The most prominent reagent for this transformation is (difluoromethyl)trimethylsilane ( TMSCF2​H ). Unlike the Ruppert-Prakash reagent ( TMSCF3​ ), the Si−CF2​H bond possesses a higher bond order and is significantly harder to cleave. Consequently, standard fluoride sources often fail to initiate the reaction efficiently at room temperature. The mechanistic breakthrough involves using specific Lewis bases (such as CsF in DMF or alkoxides in THF) that form a highly reactive pentacoordinate silicate intermediate. This intermediate effectively polarizes the Si-C bond, facilitating the transfer of the CF2​H carbanion to electrophilic carbonyls or imines[2].

Alternatively, difluoromethylene phosphobetaine (DFPB) has emerged as a solid, easy-to-handle reagent. Under basic conditions, DFPB bypasses traditional Wittig olefination and directly transfers the CF2​H group. This is thermodynamically driven by the high oxophilicity (P-O affinity) of the phosphorus byproduct[3].

Nucleophilic_Activation TMS TMSCF₂H Reagent Silicate Pentacoordinate Silicate [F-Si(Me)₃(CF₂H)]⁻ TMS->Silicate Activation LewisBase Lewis Base (e.g., CsF) Initiator LewisBase->Silicate Transition Direct CF₂H Transfer Transition State Silicate->Transition CF₂H⁻ Transfer Carbonyl Carbonyl Substrate Electrophile Carbonyl->Transition Product α-Difluoromethyl Alcohol Product Transition->Product Protonation

Nucleophilic activation of TMSCF₂H via a pentacoordinate silicate intermediate.

Protocol 1: Direct Nucleophilic Difluoromethylation of Carbonyls

Objective: Synthesis of α -difluoromethyl alcohols from aldehydes/ketones using TMSCF2​H . Self-Validating System: The reaction is monitored via 19F NMR to observe the disappearance of the TMSCF2​H doublet and the appearance of the product's characteristic CF2​H signal.

  • Preparation: Flame-dry a Schlenk flask under argon.

    • Causality: The Si−CF2​H bond is highly sensitive to moisture once activated; water leads to premature protodesilylation, destroying the reagent before nucleophilic attack can occur[2].

  • Reagent Loading: Add the carbonyl substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration). Cool the mixture to 0 °C using an ice bath.

  • Activation: Add anhydrous CsF (0.15 equiv) followed by the dropwise addition of TMSCF2​H (2.0 equiv).

    • Causality: The cleavage of the Si-C bond is exothermic. Controlling the temperature prevents the rapid decomposition of the reactive pentacoordinate silicate intermediate and suppresses side reactions like the Cannizzaro reaction in sensitive aldehydes[2].

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC or 19F NMR.

  • Quenching & Hydrolysis: Once the starting material is consumed, quench the reaction with 1 M aqueous HCl and stir for 30 minutes.

    • Causality: The initial product is a silyl ether. Acidic hydrolysis is strictly required to cleave the O-Si bond and liberate the free α -difluoromethyl alcohol.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Radical C-H Difluoromethylation via Photoredox Catalysis

Mechanistic Insights

Late-stage functionalization of heteroarenes is a cornerstone of drug discovery. Radical difluoromethylation provides a direct method to functionalize C-H bonds without the need for pre-functionalized substrates (like halides or boronic acids). Zinc bis(difluoromethanesulfinate), Zn(SO2​CF2​H)2​ (Baran's reagent), and PhSO2​CF2​I are premier sources of the ⋅CF2​H radical[4],[5].

Under visible-light photoredox conditions, a photocatalyst (e.g., Ru(bpy)32+​ ) is excited to a long-lived triplet state. This excited species undergoes single-electron transfer (SET) with the radical precursor to extrude SO2​ or halide, generating the electrophilic ⋅CF2​H radical. This radical selectively attacks electron-rich regions of heteroarenes, forming a radical cation intermediate that is subsequently oxidized and deprotonated to restore aromaticity[4].

Photoredox_Cycle PC Ru(bpy)₃²⁺ Photocatalyst PC_star *Ru(bpy)₃²⁺ Excited State PC->PC_star Visible Light Radical •CF₂H Radical Electrophilic Species PC_star->Radical SET Reduction Precursor PhSO₂CF₂I Radical Precursor Precursor->Radical -SO₂, -I⁻ Intermediate Radical Cation Intermediate Radical->Intermediate Addition Arene Heteroarene Substrate Arene->Intermediate Intermediate->PC SET Oxidation Ru(III) -> Ru(II) Product CF₂H-Heteroarene Product Intermediate->Product Oxidation & -H⁺

Visible-light photoredox catalytic cycle for radical C-H difluoromethylation.

Protocol 2: Visible-Light Photoredox C-H Difluoromethylation

Objective: Direct C-H difluoromethylation of electron-rich heteroarenes. Self-Validating System: The reaction color shifts and luminescence of the Ru-catalyst serve as visual indicators of active photocatalysis.

  • Reaction Assembly: In a transparent glass vial equipped with a stir bar, combine the heteroarene (2.0 equiv), PhSO2​CF2​I (1.0 equiv), Ru(bpy)3​Cl2​⋅6H2​O (1 mol %), and K2​HPO4​ (3.0 equiv).

    • Causality: K2​HPO4​ serves as a mild, non-nucleophilic base. It is strictly required to facilitate the final deprotonation of the radical cation intermediate, driving the rearomatization step forward without hydrolyzing the substrate[4].

  • Degassing: Add a solvent mixture of CH3​CN/H2​O (typically 3:1 v/v). Degas the mixture via three freeze-pump-thaw cycles, then backfill with nitrogen.

    • Causality: Molecular oxygen ( O2​ ) is a potent triplet quencher. Failing to degas will result in O2​ quenching the excited state ∗Ru(bpy)32+​ and trapping the carbon-centered ⋅CF2​H radical, leading to peroxyl byproducts and reaction failure.

  • Irradiation: Seal the vial and irradiate with a 26 W blue LED light source at ambient temperature (~40 °C generated by light proximity) for 24 hours.

    • Causality: Visible blue light selectively excites the MLCT (Metal-to-Ligand Charge Transfer) band of the Ru-complex without causing the deleterious UV-induced decomposition of the heteroarene substrate[4].

  • Workup: Dilute the mixture with EtOAc, wash with water and brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify the crude residue via flash column chromatography.

Electrophilic Difluoromethylation

Electrophilic difluoromethylation is the method of choice for functionalizing heteroatom nucleophiles (S, N, O, P) and highly electron-rich carbon centers. Reagents such as S -(difluoromethyl)diarylsulfonium tetrafluoroborate or N-tosyl-S-difluoromethyl-S-phenylsulfoximine act either as direct CF2​H+ transfer agents or as controlled difluorocarbene ( :CF2​ ) precursors. In the carbene pathway, base-mediated activation generates singlet :CF2​ , which is rapidly intercepted by the nucleophile, followed by protonation to yield the CF2​H adduct. Hypervalent iodine(III) reagents containing difluoroacetoxy ligands have also been developed to facilitate these transformations under mild, transition-metal-free conditions[6].

Quantitative Data Comparison

The following table summarizes the operational parameters, typical yields, and substrate scopes for the primary difluoromethylation strategies discussed.

Reagent SystemReaction PathwayTypical SubstratesKey Activation ModeTypical Yield Range
TMSCF2​H NucleophilicAldehydes, Ketones, IminesLewis base (CsF, tBuOK)70% – 95%
DFPB NucleophilicAldehydes, KetonesBase ( Cs2​CO3​ ), P-O affinity65% – 90%
Zn(SO2​CF2​H)2​ RadicalHeteroarenes, AlkenesOxidant (TBHP) or Photoredox50% – 85%
PhSO2​CF2​I RadicalElectron-rich HeteroarenesVisible-light Photoredox60% – 92%
S -(difluoromethyl)sulfonium ElectrophilicThiols, Amines, PhosphinesDirect CF2​H+ transfer75% – 98%

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges encountered during the synthesis of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges encountered during the synthesis of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS: 1308915-16-3).

The most scalable and economically viable synthetic route relies on a two-step process: a Copper-mediated Ullmann-type cross-coupling of 4'-bromoacetophenone with ethyl bromodifluoroacetate, followed by mild saponification of the resulting ester. While conceptually straightforward, this pathway is highly sensitive to reagent activation, thermal runaway risks, and chemoselectivity issues.

Synthetic Workflow & Critical Failure Points

Workflow A 4'-Bromoacetophenone + BrCF2COOEt B Cu-Mediated Cross-Coupling A->B Cu(0), DMF C Ethyl 2-(4-Acetylphenyl) -2,2-difluoroacetate B->C 60°C, 12h F1 Failure: Oxide layer (Low Conversion) B->F1 F2 Failure: Thermal Runaway (DMSO >115°C) B->F2 D Saponification (LiOH/H2O) C->D THF/H2O, RT E 2-(4-Acetylphenyl) -2,2-difluoroacetic Acid D->E HCl (aq), 0°C F3 Failure: Aldol Condensation (Harsh Base) D->F3

Fig 1: Two-step synthetic workflow and critical failure points in difluoroalkylation.

Troubleshooting FAQs
Q1: My cross-coupling yield is consistently below 40%, and I recover significant amounts of unreacted 4'-bromoacetophenone. What is causing this?

Causality & Solution: This is almost always caused by the passivation of the copper powder. The cross-coupling relies on the oxidative addition of ethyl bromodifluoroacetate to a pristine Cu(0) surface to form the active L-Cu(I)-CF2COOEt species. Commercial copper powder rapidly develops a Cu₂O/CuO passivation layer upon exposure to air, which completely halts the oxidative addition step.

  • Actionable Fix: You must activate the copper powder immediately prior to use. Wash the copper with 2% HCl, followed by water, ethanol, and ether, then dry it under a vacuum. Alternatively, add a catalytic amount of iodine (I₂) or 1,2-dibromoethane to the reaction mixture 15 minutes before adding the fluorinated reagent to etch the oxide layer in situ.

  • Self-Validating Observation: Activated copper suspended in the solvent should maintain a bright reddish-metallic hue. If the suspension turns dull brown or black before the addition of the aryl halide, the active surface has been compromised by oxygen or moisture.

Q2: I experienced a sudden temperature spike and reaction mixture decomposition during the cross-coupling step in DMSO. How do I prevent this?

Causality & Solution: Dimethyl sulfoxide (DMSO) is the classical solvent for this reaction, but it presents a severe, often overlooked thermal hazard. A comprehensive safety evaluation of the copper-mediated cross-coupling with ethyl bromodifluoroacetate in DMSO revealed a significant decomposition event with an onset temperature of 115.5 °C[1]. The Maximum Temperature of Synthesis Reaction (MTSR) can reach 189.5 °C, which easily triggers a runaway decomposition of the solvent and the Cu-CF₂R intermediate[1].

  • Actionable Fix: Switch your solvent from DMSO to N,N-Dimethylformamide (DMF). Calorimetric studies demonstrate that the identical reaction mixture in DMF shows no exothermic decomposition up to 400 °C[1]. If DMSO must be used for solubility reasons, you must implement active cooling and continuous, slow-dosing of the ethyl bromodifluoroacetate rather than a batch addition.

Q3: During the ester hydrolysis step, my product degrades into a complex mixture. What are the optimal conditions?

Causality & Solution: The molecule contains two sensitive functional groups: an acetyl moiety and a difluoroacetic acid moiety. Using harsh bases (e.g., NaOH or KOH at elevated temperatures) will trigger base-catalyzed aldol condensation of the acetyl group. Furthermore, while 2-aryl-2,2-difluoroacetic acids are generally more stable than their non-fluorinated counterparts, they can undergo decarboxylation under high heat[2].

  • Actionable Fix: Utilize mild saponification conditions. Use Lithium Hydroxide monohydrate (LiOH·H₂O) in a THF/Water co-solvent system at strict room temperature (20-25 °C). When acidifying to isolate the product, cool the mixture to 0 °C and use 1M HCl to prevent acid-catalyzed side reactions or localized exothermic decarboxylation.

Solvent Safety & Performance Data

To justify the departure from classical DMSO-based protocols, review the quantitative thermal stability data below. This data dictates our protocol's solvent selection.

SolventTypical Yield (%)Decomposition Onset Temp (T_onset)Max Temp of Synthesis Reaction (MTSR)Safety Profile & Recommendation
DMSO 75 - 85%~115.5 °C189.5 °CHigh Risk. Prone to thermal runaway without active cooling[1].
DMF 80 - 88%> 400 °CN/A (No exotherm observed)Optimal. Thermally stable under reaction conditions[1].
NMP 70 - 80%> 250 °CNot quantifiedModerate. Viable alternative but harder to remove during workup.
Mechanistic Pathway

Understanding the stoichiometric cycle is critical for process optimization. Because Cu(I)Br is generated as a byproduct and does not re-enter the cycle without a terminal reductant, a stoichiometric excess of Copper (typically 2.0 - 2.5 equivalents) is strictly required.

Mechanism Cu Activated Cu(0) Step1 Oxidative Addition BrCF2COOEt Cu->Step1 Int1 L-Cu(I)-CF2COOEt (Active Species) Step1->Int1 Step2 Halogen Exchange Ar-Br Int1->Step2 Int2 Ar-Cu(III)(Br)-CF2COOEt (Transient) Step2->Int2 Step3 Reductive Elimination Int2->Step3 Prod Ar-CF2COOEt + Cu(I)Br Step3->Prod

Fig 2: Stoichiometric mechanism of the Cu-mediated difluoroalkylation of aryl halides.

Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-Acetylphenyl)-2,2-difluoroacetate
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Copper Activation: Add copper powder (3.18 g, 50.0 mmol, 2.5 equiv) to the flask. Add 20 mL of a 2% HCl solution, stir for 2 minutes, filter under argon, and wash sequentially with degassed water, ethanol, and diethyl ether. Dry the activated copper under a high vacuum for 30 minutes.

  • Reagent Loading: Backfill the flask with Argon. Add 4'-bromoacetophenone (3.98 g, 20.0 mmol, 1.0 equiv) and anhydrous DMF (40 mL). Stir to dissolve.

  • Initiation: Add ethyl bromodifluoroacetate (3.3 mL, 26.0 mmol, 1.3 equiv) dropwise via syringe over 10 minutes at room temperature.

  • Reaction: Heat the mixture to 60 °C using a thermostated oil bath. Stir for 12 hours.

    • In-Process Control (IPC): Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 4:1). The reaction is deemed complete when the 4'-bromoacetophenone peak is <2%.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate with saturated aqueous NH₄Cl (3 × 50 mL) to remove DMF and residual copper ions. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid
  • Preparation: Dissolve the crude ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate in a mixture of THF (30 mL) and distilled water (10 mL) in a 100 mL round-bottom flask.

  • Saponification: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.26 g, 30.0 mmol, 1.5 equiv) in one portion. Stir vigorously at 20-25 °C for 4 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The ester peak should completely disappear, replaced by the more polar acid peak.

  • Workup: Remove the THF under reduced pressure (bath temperature <30 °C to prevent thermal degradation).

  • Acidification: Cool the remaining aqueous layer to 0 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Recrystallize from minimal toluene/hexanes to afford the pure 2-(4-Acetylphenyl)-2,2-difluoroacetic acid as a crystalline solid.

References
  • Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. Organic Process Research & Development. URL:[Link]

  • A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. URL:[Link]

Sources

Optimization

Overcoming purification challenges of crude 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

Welcome to the Advanced Troubleshooting Portal. The target compound, 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. The target compound, 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS No. 1308915-16-3), is a highly valuable fluorinated building block used in pharmaceutical discovery[1]. Its synthesis is frequently achieved via palladium-catalyzed[2][3] or copper-mediated[4] cross-coupling of ethyl bromodifluoroacetate with aryl halides, followed by ester hydrolysis. However, isolating the free acid from the crude reaction mixture presents unique challenges due to metal coordination, hydrodefluorination byproducts, and amphiphilic phase behaviors.

This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Interactive Troubleshooting Workflow

PurificationWorkflow Start Crude 2-(4-Acetylphenyl)- 2,2-difluoroacetic acid Step1 Acid-Base Extraction (pH Control) Start->Step1 Decision1 Emulsion Present? Step1->Decision1 Fix1 Filter through Celite or add EDTA Decision1->Fix1 Yes Step2 Organic Phase Separation (Ester/Biaryl removal) Decision1->Step2 No Fix1->Step2 Step3 Aqueous Acidification (pH 1-2 with HCl) Step2->Step3 Step4 Extraction & Concentration (EtOAc) Step3->Step4 Decision2 Monofluoro Impurity > 1%? Step4->Decision2 Fix2 Reverse-Phase HPLC (0.1% TFA modifier) Decision2->Fix2 Yes Step5 Recrystallization (Toluene/Heptane) Decision2->Step5 No End Pure Compound (>99% Purity) Fix2->End Step5->End

Decision tree for the purification of crude 2-(4-Acetylphenyl)-2,2-difluoroacetic acid.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is my crude product contaminated with monofluoro impurities, and how do I separate them?

  • Causality: During the metal-catalyzed cross-coupling of ethyl bromodifluoroacetate with aryl halides[3], single-electron transfer (SET) pathways can generate difluoroalkyl radicals. Hydrogen atom abstraction from the solvent (e.g., DMSO)[4] or adventitious moisture leads to hydrodefluorination, yielding the monofluoro analogue (2-(4-acetylphenyl)-2-fluoroacetic acid).

  • Solution: Monofluoro impurities are notoriously difficult to separate by standard normal-phase silica gel chromatography because their polarity is nearly identical to the difluoro product. Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with an acidic modifier (0.1% Trifluoroacetic acid, TFA) in the mobile phase (Water/Acetonitrile). The acidic modifier suppresses the ionization of the carboxylic acid, preventing peak tailing and allowing baseline resolution based on slight lipophilicity differences.

Q2: I am experiencing severe emulsion during the acid-base extraction. How can I resolve this?

  • Causality: Emulsions in this specific workflow are typically caused by residual copper or palladium salts from the cross-coupling step[2][4]. These transition metals form stable, soap-like coordination complexes with the carboxylic acid moiety of 2-(4-acetylphenyl)-2,2-difluoroacetic acid at intermediate pH levels during the reaction quench.

  • Solution: Before phase separation, filter the biphasic mixture through a pad of Celite to remove insoluble metal oxides. Alternatively, add a chelating agent such as EDTA (Ethylenediaminetetraacetic acid) to the aqueous phase. EDTA binds strongly to Cu(II)/Pd(II) ions, breaking the metal-carboxylate complexes and ensuring a rapid, clean phase separation.

Q3: How do I remove unhydrolyzed ethyl ester starting material?

  • Causality: The hydrolysis of ethyl 2-(4-acetylphenyl)-2,2-difluoroacetate to the corresponding acid is often incomplete. The strong electron-withdrawing nature of the adjacent CF2​ group stabilizes the ester against nucleophilic attack, requiring extended hydrolysis times[3].

  • Solution: Exploit the pKa​ difference. The difluoroacetic acid derivative has a low pKa​ (typically ~1.5–2.0). Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate) and extract with a mild aqueous base (e.g., 1M K2​CO3​ ). The product will partition into the aqueous phase as a water-soluble carboxylate salt, while the unreacted neutral ester and biaryl homocoupling impurities remain in the organic phase. Discard the organic phase, then acidify the aqueous phase to pH 1 to precipitate the pure acid.

Q4: What is the optimal recrystallization solvent system for this compound?

  • Causality: 2-(4-Acetylphenyl)-2,2-difluoroacetic acid contains both a polar carboxylic acid/acetyl group and a lipophilic fluorinated aromatic ring[1]. It tends to "oil out" (liquid-liquid phase separation) in purely polar or purely non-polar solvents rather than forming a crystalline solid.

  • Solution: A binary solvent system of Toluene/Heptane works best. Dissolve the crude acid in a minimum amount of hot Toluene. Slowly add Heptane dropwise until the solution becomes slightly cloudy (the cloud point). Allow it to cool slowly to room temperature to promote thermodynamic crystal growth, avoiding kinetic precipitation which traps impurities in the crystal lattice.

Quantitative Method Comparison

Purification MethodTarget Impurity RemovedYield Recovery (%)Purity Achieved (%)Scalability
Acid-Base Extraction Unreacted Ester, Biaryls85 – 90%~95.0%High (Kg scale)
Recrystallization (Toluene/Heptane) Trace Organics, Color70 – 80%>98.0%High (Kg scale)
RP-HPLC (0.1% TFA) Monofluoro Analogue50 – 60%>99.5%Low (mg to g scale)
Celite/EDTA Filtration Metal Salts (Cu/Pd)>95%N/A (Pre-treatment)High (Kg scale)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Stage 1: Acid-Base Partitioning (Ester & Metal Removal)
  • Suspend the crude reaction mixture (containing ester, acid, and metal salts) in Ethyl Acetate (10 mL per gram of crude).

  • Add an equal volume of 1M aqueous K2​CO3​ . Stir vigorously for 15 minutes at room temperature.

  • Validation Check: Stop stirring and observe the phase boundary. If a thick emulsion persists for more than 5 minutes, add 0.5 equivalents of aqueous EDTA or filter the entire biphasic mixture through a 2-inch pad of Celite.

  • Separate the phases using a separatory funnel. The aqueous phase contains the target carboxylate; the organic phase contains the unreacted ester.

  • Wash the aqueous phase once more with fresh Ethyl Acetate (5 mL/g) to ensure complete removal of neutral organics.

Stage 2: Acidification and Crystallization
  • Cool the aqueous phase to 0–5 °C in an ice bath.

  • Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 1.0 – 1.5.

  • Validation Check: A white to off-white precipitate should form immediately. If the product "oils out" (forms a gooey layer at the bottom), extract the aqueous layer with Ethyl Acetate, dry over Na2​SO4​ , and concentrate in vacuo to yield the solid.

  • For final polishing, dissolve the isolated solid in a minimum volume of boiling Toluene.

  • Add Heptane dropwise until the cloud point is reached, then cool slowly to room temperature, followed by 1 hour at 4 °C.

  • Filter the crystals, wash with cold Heptane, and dry under high vacuum for 12 hours.

References

  • 2-(4-Acetylphenyl)-2,2-difluoroacetic acid | C10H8F2O3 | CID ... National Center for Biotechnology Information (NIH) - PubChem URL:[Link]

  • Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates and Cross-Coupling of Ethyl Bromofluoroacetate with Aryl Iodides Organic Letters (ACS Publications) URL:[Link]

  • Contents - Rsc.org (Copper-mediated cross-coupling methodologies) Royal Society of Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Optimization for 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatograp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) or LC-MS methods for 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS: 1308915-16-3).

Analyte Profiling & Chromatographic Challenges

Before optimizing your mobile phase, it is critical to understand the physicochemical causality governing this molecule's behavior:

  • Extreme Acidity: The gem-difluoro group adjacent to the carboxylic acid exerts a massive inductive electron-withdrawing effect. Analogous to 2,2-difluoroacetic acid (which has a pKa of approximately 1.33)[1], this target compound is a very strong organic acid.

  • Ionization State: At standard reversed-phase HPLC pH levels (e.g., pH 2.7 with 0.1% formic acid), the molecule exists predominantly in its ionized (anionic) state[2]. Ionized species are heavily solvated by water and exhibit minimal hydrophobic partitioning, leading to void volume elution and severe peak distortion.

  • Detection: The 4-acetylphenyl moiety provides a strong hydrophobic surface and an excellent UV chromophore (~254 nm), making it highly detectable, provided the mobile phase additives do not cause baseline interference.

Diagnostic Workflow

Workflow Start Analyze 2-(4-Acetylphenyl)- 2,2-difluoroacetic acid Void Eluting in Void Volume? Start->Void Tailing Peak Splitting/Tailing? Void->Tailing No CheckPH Is Mobile Phase pH < 1.5? Void->CheckPH Yes BufferCap Increase buffer capacity or switch to TFA/DFA. Tailing->BufferCap Yes Optimized Method Optimized Tailing->Optimized No UseMixedMode Analyte is highly polar. Switch to Mixed-Mode WAX. CheckPH->UseMixedMode Yes LowerPH Use Cationic Ion-Pairing or Mixed-Mode. CheckPH->LowerPH No

Diagnostic workflow for resolving retention and peak shape issues of fluorinated carboxylic acids.

Troubleshooting FAQs

Q1: Why does my compound elute in the void volume on a standard C18 column when using 0.1% Formic Acid? Causality: At the pH of 0.1% formic acid (pH ~ 2.7), the mobile phase pH is more than 1 unit above the analyte's estimated pKa (~1.33). Consequently, the carboxylic acid is almost entirely in its unprotonated, anionic state[2]. Because ionized analytes are highly polar, they cannot effectively partition into the hydrophobic C18 stationary phase, causing them to wash out in the void volume. Solution: To retain this strong acid via pure reversed-phase mechanisms, the pH must be suppressed to at least 1 unit below its pKa (pH < 0.5). However, siloxane linkages in standard silica columns are cleaved below pH 2.0[3]. You must either employ a cationic ion-pairing reagent (e.g., Tetrabutylammonium hydroxide) to neutralize the charge[4], or switch to a Mixed-Mode Anion Exchange column[5].

Q2: I am observing severe peak splitting and tailing. How do I correct this? Causality: Peak splitting for strong acids occurs when the mobile phase pH is too close to the analyte's pKa, creating a dynamic equilibrium between the neutral and ionized states. Because 0.1% formic acid lacks sufficient buffer capacity, it cannot resist the local pH drop at the stationary phase surface when the highly acidic sample band passes through[6]. This causes the two states to elute at slightly different rates. Solution: Increase the buffer capacity or shift the pH. If LC-MS compatibility is not required, use a 50 mM phosphate buffer at pH 2.0. If volatile additives are needed, switch to 0.1% Trifluoroacetic acid (TFA), which provides a lower pH and acts as a stronger modifier to unify the analyte's ionization state[7].

Q3: How do I optimize the mobile phase for LC-MS without using signal-suppressing ion-pairing agents? Causality: Traditional solutions for retaining strong acids, such as non-volatile ion-pairing agents or high concentrations of TFA, cause severe electrospray ionization (ESI) suppression and contaminate mass spectrometer optics[7]. Solution: Utilize Difluoroacetic acid (DFA) as your mobile phase modifier. DFA provides a lower pH than formic acid (improving peak shape and retention for fluorinated acids) but exhibits significantly less ion suppression than TFA[7]. Alternatively, abandon reversed-phase entirely for a Mixed-Mode Weak Anion Exchange (WAX) method using a volatile ammonium acetate buffer[5].

Quantitative Mobile Phase Selection Guide
Additive / BufferTypical ConcentrationApprox. pHRP Retention EffectMS CompatibilityPrimary Mechanism & Best Use Case
Formic Acid (FA) 0.1% (v/v)~2.7Poor (Void elution)ExcellentNot recommended. pH is too close to pKa, causing partial ionization, poor retention, and peak splitting[6].
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.0ModeratePoor (Ion suppression)Good for UV-only methods. Drives equilibrium toward the neutral state and improves peak symmetry[7].
Difluoroacetic Acid (DFA) 10 mM~2.2ModerateGoodBest balance for LC-MS. Yields a lower pH than FA, but with significantly less ESI signal suppression than TFA[7].
Tetrabutylammonium (TBA) 5 - 10 mM6.0 - 7.0ExcellentIncompatibleCationic ion-pairing. Best for pure RP-HPLC with UV detection to retain the anionic form[4].
Ammonium Acetate 10 - 50 mM4.5 - 5.5N/A (Use Mixed-Mode)ExcellentGold standard for Mixed-Mode. Analyte is fully ionized and retained via anion-exchange mechanisms[5].
Step-by-Step Protocol: Mixed-Mode WAX/RP LC-MS Method Development

This self-validating protocol utilizes a mixed-mode stationary phase (e.g., Amaze TR or Primesep D) to leverage both the hydrophobic phenyl ring and the anionic carboxylate group, eliminating the need for extreme pH levels or MS-incompatible ion-pairing agents[5].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate solution in high-purity LC-MS grade water. Adjust the pH to 4.5 using dilute acetic acid. Causality: At pH 4.5, 2-(4-Acetylphenyl)-2,2-difluoroacetic acid is fully ionized, which is strictly required for the anion-exchange mechanism to capture the molecule.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: System Equilibration

  • Install the Mixed-Mode Weak Anion Exchange (WAX) column (e.g., 150 x 4.6 mm, 5 µm).

  • Purge all lines and equilibrate the column with 50% A / 50% B at a flow rate of 1.0 mL/min until the baseline UV signal and system backpressure stabilize.

Step 3: Gradient Elution Profile Program the following gradient to sequentially disrupt hydrophobic and ionic interactions:

  • 0.0 - 2.0 min: Hold at 5% B. (Promotes initial capture of the analyte via strong anion-exchange interactions).

  • 2.0 - 10.0 min: Linear ramp to 60% B. (Gradually elutes the hydrophobic 4-acetylphenyl moiety).

  • 10.0 - 12.0 min: Hold at 60% B. (Ensures complete elution of tightly bound matrix components).

  • 12.0 - 15.0 min: Return to 5% B and re-equilibrate for the next injection.

Step 4: Detection & System Suitability

  • Monitor UV absorbance at 254 nm (targeting the acetylphenyl chromophore) in series with ESI-MS operated in Negative Ion Mode ([M-H]-).

  • Self-Validation Check: Evaluate the asymmetry factor ( As​ ). A robust method will yield an As​ between 0.9 and 1.2. If As​>1.2 (tailing), incrementally increase the Ammonium Acetate concentration in Mobile Phase A to 20 mM to enhance buffer capacity and outcompete secondary silanol interactions[6].

References
  • Stability Indicating HPLC Method Development – A Review - International Journal of Trend in Scientific Research and Development (IJTSRD). Available at: [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained - LCGC International. Available at:[Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis - Pharmtech. Available at: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column - HELIX Chromatography. Available at: [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. Available at: [Link]

  • Exploring Liquid Chromatography Method Development Strategies - Chalmers University of Technology. Available at: [Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Workup of 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly polar, fluorinated carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating highly polar, fluorinated carboxylic acids.

Synthesizing 2-(4-Acetylphenyl)-2,2-difluoroacetic acid—typically achieved via the copper-catalyzed cross-coupling of 4-bromoacetophenone with ethyl bromodifluoroacetate followed by saponification—presents a notorious "polarity paradox." The target molecule is exceptionally water-soluble, prone to transition-metal-induced emulsion, and susceptible to thermal decarboxylation. This guide provides field-proven, alternative workup procedures to bypass the failures of standard liquid-liquid extraction (LLE).

I. Strategic Workup Decision Matrix

To navigate the isolation of this compound, we must first understand the available alternative pathways. The diagram below outlines three validated workflows that circumvent the limitations of standard aqueous extraction.

Workup_Pathways Crude Crude Saponification Mixture (Cu salts, Product, Byproducts) Filter Filtration via Celite Pad (Removes insoluble Cu) Crude->Filter Split Aqueous Hydrolysate (Target as Sodium Salt) Filter->Split CatchRelease Method A: Ion-Exchange (Catch & Release) Split->CatchRelease SaltingOut Method B: Salting-Out Extraction Split->SaltingOut Lyophilize Method C: Lyophilization & Trituration Split->Lyophilize CR_Load Load onto Anion Resin Wash neutrals with DCM CatchRelease->CR_Load SO_Sat Acidify to pH < 1 Saturate with NaCl SaltingOut->SO_Sat Lyo_Freeze Freeze-dry to remove H2O (Avoids thermal stress) Lyophilize->Lyo_Freeze CR_Elute Elute with 5% TFA in Methanol CR_Load->CR_Elute Final Pure 2-(4-Acetylphenyl)- 2,2-difluoroacetic acid CR_Elute->Final SO_Ext Extract with EtOAc/THF (4:1 v/v) SO_Sat->SO_Ext SO_Ext->Final Lyo_Trit Triturate solids with cold DCM/Et2O Lyo_Freeze->Lyo_Trit Lyo_Trit->Final

Fig 1: Alternative workup workflows for highly polar difluoroacetic acid derivatives.

II. Troubleshooting & FAQs: The Causality of Failure

Q1: Why am I losing over 70% of my product in the aqueous layer during standard extraction? A: This is a fundamental pKa issue. The strongly electron-withdrawing gem-difluoro group lowers the pKa of the carboxylic acid to approximately 1.2–1.5. Standard workup protocols typically acidify the aqueous layer to pH 3–4. At this pH, standard aliphatic acids are protonated and partition into the organic phase, but your difluoroacetic acid remains predominantly in its ionized carboxylate form. To force partitioning, you must hyper-acidify (pH < 1) and alter the dielectric constant of the water, as demonstrated in 1[1].

Q2: My extraction is forming an unbreakable, dark-blue/green emulsion. How do I resolve this? A: The emulsion is stabilized by colloidal copper salts originating from the 2[2] step. The target molecule acts as a bidentate ligand (via the carboxylate and the acetyl carbonyl), effectively creating a surfactant-like metal complex. Solution: Do not attempt liquid-liquid separation yet. First, filter the crude basic hydrolysate through a pad of Celite to remove insoluble Cu(OH)₂. If soluble copper remains, stir the mixture with a chelating resin (e.g., Chelex 100) for 30 minutes prior to extraction.

Q3: I concentrated my organic extracts, but NMR shows a significant loss of the -COOH group and the appearance of a -CF₂H peak. What happened? A: You have induced protodecarboxylation. Aryl difluoroacetic acids are highly susceptible to decarboxylation under thermal stress, a reaction that is heavily catalyzed by residual transition metals. In fact, this instability is often exploited intentionally to synthesize 3[3]. Solution: Never exceed a water bath temperature of 30°C during rotary evaporation. If water removal is necessary, use lyophilization (Method C) rather than azeotropic distillation.

III. Quantitative Performance of Workup Strategies

To aid in selecting the appropriate procedure for your specific scale and purity requirements, consult the comparative data below:

Workup MethodologyTypical Yield RecoveryPurity (by ¹⁹F-NMR)ScalabilityEmulsion RiskThermal Degradation Risk
Standard LLE (pH 3, EtOAc) < 30%ModerateHighHighModerate
Salting-Out LLE (pH 1, NaCl) 75 – 85%HighHighModerateModerate
Method A: Ion-Exchange 85 – 95%Very HighMediumNoneLow
Method C: Lyophilization 90 – 98%ModerateLow (< 5g)NoneNone

IV. Validated Step-by-Step Methodologies

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Method A: Solid-Phase Ion-Exchange (Catch-and-Release)

Best for: High-purity isolation at small to medium scale (100 mg – 10 g), completely avoiding emulsions.

  • Pre-treatment: Dilute the crude saponification mixture with deionized water (10 mL/g of crude). Filter through a Celite pad to remove precipitated copper oxides.

  • Resin Loading (Catch): Pass the basic aqueous filtrate (pH ~9) slowly through a column packed with a strong anion exchange resin (e.g., Amberlyst A26 OH form).

    • Causality: The difluoroacetate anion binds strongly to the quaternary amine sites, displacing hydroxide ions.

  • Washing: Wash the column with 3 column volumes (CV) of Methanol, followed by 3 CV of Dichloromethane (DCM).

    • Validation Checkpoint: Spot the final DCM wash on a TLC plate. It should show no UV-active spots, confirming the removal of neutral impurities (e.g., unreacted 4-bromoacetophenone).

  • Elution (Release): Elute the target compound using a solution of 5% Trifluoroacetic acid (TFA) in Methanol. Collect fractions.

  • Isolation: Concentrate the fractions under reduced pressure (Bath Temp < 30°C). The volatile TFA will co-evaporate, leaving the pure 2-(4-Acetylphenyl)-2,2-difluoroacetic acid.

Method B: Salting-Out & Mixed-Solvent Extraction

Best for: Large-scale synthesis where chromatography is impractical, adapting principles from 4[4].

  • Hyper-Acidification: Cool the aqueous hydrolysate to 0°C in an ice bath. Slowly add concentrated HCl (12M) dropwise until the pH reaches < 1.

    • Validation Checkpoint: Use pH indicator strips specifically calibrated for the 0-2 range. A pH of 2 is insufficient.

  • Saturation: Add solid NaCl or Na₂SO₄ to the aqueous layer until no more dissolves (complete saturation).

    • Causality: The high ionic strength drastically reduces the solubility of the fluorinated organic acid in the aqueous phase (salting-out effect).

  • Extraction: Extract the aqueous layer 4 times with an equal volume of Ethyl Acetate/THF (4:1 v/v).

    • Causality: THF disrupts the hydrogen-bonding network of the water-acid interface, significantly improving the partition coefficient of the highly polar product.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate strictly below 30°C.

Method C: Lyophilization and Non-Polar Trituration

Best for: Extremely sensitive batches where zero thermal degradation is permissible.

  • Neutralization: Adjust the aqueous crude mixture to exactly pH 2.0 using 1M HCl.

  • Freeze-Drying: Flash-freeze the aqueous solution using liquid nitrogen and lyophilize to complete dryness (typically 24-48 hours).

    • Causality: Sublimation removes water without providing the thermal activation energy required for protodecarboxylation.

  • Trituration: Suspend the resulting dry, salty powder in cold Dichloromethane (DCM) or Diethyl Ether. Stir vigorously for 30 minutes.

    • Causality: The organic solvent dissolves the 2-(4-Acetylphenyl)-2,2-difluoroacetic acid, leaving the inorganic salts (NaCl, CuCl₂) completely insoluble.

  • Filtration: Filter the suspension through a fine glass frit. Evaporate the filtrate to yield the pure product.

V. References

  • Palladium-Catalyzed Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Bromides or Triflates Organic Letters - ACS Publications URL:[Link]

  • Process for the preparation of difluroacetic acid Google Patents (US8933268B2) URL:

  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine Organic Process Research & Development - ACS Publications URL:[Link]

  • Synthesis of 4,4-difluoro-α-tocopherol using a cross-coupling reaction Heterocycles (Clockss Archive) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(4-Acetylphenyl)-2,2-difluoroacetic acid vs other histone deacetylase (HDAC) inhibitors

Beyond Hydroxamates: 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid Derivatives vs. Traditional HDAC Inhibitors The landscape of epigenetic drug discovery is undergoing a fundamental paradigm shift. For decades, the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Hydroxamates: 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid Derivatives vs. Traditional HDAC Inhibitors

The landscape of epigenetic drug discovery is undergoing a fundamental paradigm shift. For decades, the development of histone deacetylase (HDAC) inhibitors has been dominated by compounds utilizing a hydroxamic acid zinc-binding group (ZBG), such as Vorinostat (SAHA) and Panobinostat. While effective at chelating the zinc ion in the HDAC active site, hydroxamates suffer from promiscuous pan-HDAC inhibition, poor pharmacokinetics, and severe genotoxic liabilities[1].

To overcome these limitations, structural biology and medicinal chemistry have converged on fluorinated pharmacophores. Specifically, 2-(4-Acetylphenyl)-2,2-difluoroacetic acid has emerged as a critical synthon for generating difluoromethyl-1,3,4-oxadiazoles (DFMOs) and other fluorinated mechanism-based warheads. This guide provides an objective, data-driven comparison of these advanced difluoroacetic acid derivatives against traditional HDAC inhibitors, detailing the mechanistic causality and the self-validating experimental protocols required to evaluate them.

The Mechanistic Paradigm Shift: Fast-Binding vs. Mechanism-Based Inactivation

The core difference between traditional hydroxamates and difluoroacetic acid derivatives lies in their binding kinetics and active-site engagement[2].

  • Traditional Hydroxamates (e.g., Vorinostat): These molecules act as fast-on/fast-off reversible inhibitors. The hydroxamic acid moiety rapidly chelates the Zn2+ ion across almost all zinc-dependent HDAC isoforms (Class I, II, and IV). This lack of selectivity leads to the undesirable inhibition of Class I HDACs (HDAC1, 2, 3), which is the primary driver of off-target myelosuppression and cytotoxicity[3].

  • Difluoroacetic Acid Derivatives (e.g., DFMOs): Compounds synthesized from 2-(4-Acetylphenyl)-2,2-difluoroacetic acid act as slow-binding, mechanism-based inhibitors, exhibiting exquisite selectivity for HDAC6 (>10,000-fold over HDAC1)[3]. The causality of this selectivity is driven by an enzyme-catalyzed reaction: the zinc-bound water in the HDAC6 active site attacks the oxadiazole ring. This triggers a ring-opening event that yields a difluoroacetylhydrazide intermediate. The strong anionic coordination of this intermediate, combined with the difluoromethyl moiety fitting perfectly into the unique L1 loop pocket (P571) of HDAC6, results in essentially irreversible target engagement[2].

Mechanism cluster_SAHA Traditional Hydroxamates (e.g., Vorinostat) cluster_DFA Difluoroacetic Acid Derivatives (DFMOs) SAHA Hydroxamic Acid ZBG FastBind Fast-on / Fast-off Promiscuous Chelation SAHA->FastBind ClassI Class I HDAC Inhibition (HDAC1, 2, 3) FastBind->ClassI Tox Genotoxicity & Myelosuppression ClassI->Tox DFA Difluoro-Warhead (e.g., DFMO) SlowBind Enzyme-Catalyzed Ring Opening Slow, Tight Binding DFA->SlowBind HDAC6 Selective HDAC6 Inhibition (L1 Loop Pocket) SlowBind->HDAC6 Safe High Efficacy Low Off-Target Toxicity HDAC6->Safe

Comparison of binding kinetics and downstream effects between Hydroxamates and DFMOs.

Quantitative Performance Comparison

The structural integration of the difluoroacetic acid warhead fundamentally alters the inhibition profile. The table below synthesizes established biochemical data comparing a representative DFMO derivative against standard clinical and preclinical HDAC inhibitors[2][3].

InhibitorZBG ClassHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity Index (HDAC1/HDAC6)Binding KineticsGenotoxicity Risk
Vorinostat (SAHA) Hydroxamic Acid12.015.0~1.2x (Pan-HDAC)Fast, ReversibleHigh
Tubastatin A Hydroxamic Acid15.016,400~1,093xFast, ReversibleModerate
DFMO Derivative Difluoro-oxadiazole2.1>30,000>14,000x Slow, IrreversibleLow

Data reflects the profound shift in selectivity achieved by utilizing mechanism-based fluorinated ZBGs over traditional chelators.

Experimental Validation Protocols

To rigorously evaluate the efficacy and selectivity of difluoroacetic acid-derived HDAC inhibitors, researchers must abandon standard endpoint assays. Because these compounds are mechanism-based, their apparent potency is time-dependent. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Time-Dependent Fluorogenic HDAC Selectivity Profiling

Causality: Standard fast-readout assays will falsely report low potency for DFMOs because the enzyme-catalyzed ring-opening takes time. A pre-incubation kinetic assay is mandatory. By using Vorinostat as a negative control for time-dependence, the assay internally validates the slow-binding mechanism of the fluorinated compound[2].

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC6 and HDAC1 in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the difluoroacetic acid derivative and Vorinostat (control) in DMSO.

  • Time-Dependent Pre-incubation: Add the compounds to the enzyme and incubate at 37°C for four distinct time intervals: 0, 30, 60, and 120 minutes.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic substrate (e.g., Fluor de Lys-SIRT2 for HDAC6; standard Fluor de Lys for HDAC1) at a concentration equal to its Km​ .

  • Quenching & Detection: After 15 minutes, quench the reaction with a developer solution containing 2 μM Trichostatin A (to halt all residual deacetylation). Read fluorescence (Ex: 360 nm, Em: 460 nm).

  • Validation Check: The IC₅₀ of Vorinostat must remain static across all pre-incubation times. The IC₅₀ of the difluoroacetic acid derivative must show a leftward shift (increased potency) over time against HDAC6, but remain inactive against HDAC1.

Protocol 2: Cellular Target Engagement (Orthogonal Western Blotting)

Causality: In vitro biochemical selectivity must translate to the complex intracellular environment. HDAC6 exclusively deacetylates cytoplasmic α-tubulin, whereas Class I HDACs deacetylate nuclear histones (e.g., H3)[4]. Measuring the ratio of Acetyl-Tubulin to Acetyl-H3 provides an internal, self-validating readout of cellular selectivity.

Step-by-Step Methodology:

  • Cell Treatment: Seed HL-60 or multiple myeloma cells at 1×106 cells/mL. Treat with the difluoroacetic acid derivative (0.1, 1, 10 μM) and Vorinostat (1 μM) for 24 hours.

  • Lysis & Acetylation Locking: Harvest cells and lyse in RIPA buffer. Critical Step: The lysis buffer must be supplemented with 10 mM Nicotinamide and 1 μM Vorinostat to lock the cellular acetylation state and prevent post-lysis deacetylation by released proteases/enzymes.

  • Protein Separation: Resolve 20 μg of total protein lysate on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against Acetyl-α-Tubulin (Lys40) and Acetyl-Histone H3 (Lys9/14). Use total α-Tubulin and total H3 as loading controls.

  • Validation Check: Vorinostat-treated lanes must show hyperacetylation of both Tubulin and H3. The difluoroacetic acid derivative must induce a robust, dose-dependent increase in Acetyl-Tubulin while maintaining basal levels of Acetyl-H3, confirming absolute intracellular HDAC6 selectivity.

Workflow Synth Compound Synthesis (Difluoroacetic Precursor) Kinetics Time-Dependent Fluorogenic Assay Synth->Kinetics In vitro Cell Cellular Treatment (e.g., Leukemia Cells) Synth->Cell In vivo/Cellular Analysis Selectivity Profiling (HDAC6 vs Class I) Kinetics->Analysis IC50 Shift WB Western Blot (Ac-Tubulin vs Ac-H3) Cell->WB Lysis & Extraction WB->Analysis Target Engagement

Experimental workflow for validating mechanism-based fluorinated HDAC inhibitors.

References

  • König, B., et al. (2023). "Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6." Journal of Medicinal Chemistry. Available at:[Link]

  • Cellupica, E., et al. (2023). "Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells." International Journal of Molecular Sciences. Available at:[Link]

  • Kriegeskorte, D., et al. (2022). "Development of Fluorinated Peptoid-Based Histone Deacetylase (HDAC) Inhibitors for Therapy-Resistant Acute Leukemia." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

Assessing Off-Target Effects of 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid in Cellular Assays: A Comparative Guide

Executive Summary & Context The incorporation of fluorine into small molecule scaffolds is a cornerstone of modern medicinal chemistry, utilized to enhance metabolic stability, modulate lipophilicity, and improve target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The incorporation of fluorine into small molecule scaffolds is a cornerstone of modern medicinal chemistry, utilized to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1]. 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (AP-DFA; CAS: 1308915-16-3) is a highly versatile fluorinated building block frequently employed in fragment-based drug discovery (FBDD) and lead optimization.

However, the introduction of an α,α -difluoro substitution adjacent to a carboxylic acid fundamentally alters the molecule's physicochemical profile. The strong electron-withdrawing effect of the fluorine atoms significantly lowers the pKa​ compared to its non-fluorinated counterpart. While this can improve membrane permeability, it also introduces unique off-target liabilities. In cellular environments, fluorinated carboxylic acids can undergo erroneous metabolic processing or engage in promiscuous electrostatic interactions, making rigorous off-target profiling essential before advancing such fragments into in vivo models.

Mechanistic Causality of Off-Target Liabilities

To understand why AP-DFA requires specialized off-target screening, we must examine the causality behind its cellular behavior:

  • Metabolic Hijacking (The "Lethal Synthesis" Pathway): Small fluorinated acids, such as fluoroacetic acid, are notorious for their extreme toxicity. They are mistakenly recognized by Acyl-CoA synthetase, converted into fluoroacetyl-CoA, and subsequently form fluorocitrate—an irreversible inhibitor of the TCA cycle enzyme aconitase[2]. While AP-DFA is bulkier, its difluoroacetate moiety can still act as a substrate for promiscuous lipid metabolism enzymes, leading to the formation of reactive thioesters that disrupt mitochondrial bioenergetics.

  • Promiscuous Protein Binding via pKa​ Shift: The lowered pKa​ ensures that AP-DFA is fully ionized at physiological pH. This dense, localized negative charge, combined with the unique hydrogen-bond acceptor properties of the C-F bonds, can lead to unintended binding within the basic pockets of off-target kinases or metabolic enzymes[1].

G A AP-DFA (Fluorinated Acid) B Acyl-CoA Synthetase A->B ATP + CoA C AP-DFA-CoA (Reactive Thioester) B->C Metabolic Hijacking D Lipid Metabolism Disruption C->D E Mitochondrial Toxicity C->E

Mechanistic pathway of AP-DFA off-target toxicity via Acyl-CoA synthetase.

Comparative Performance Analysis

To objectively assess the off-target profile of AP-DFA, we compare it against its non-fluorinated analog (4-Acetylphenylacetic acid, APAA), a known metabolic toxin (Fluoroacetic Acid, FAA)[2], and a promiscuous kinase inhibitor (Staurosporine). The data below represents standardized benchmarking in HepG2 human liver carcinoma cells.

CompoundStructural FeatureHepG2 Viability IC 50​ (µM)Acyl-CoA Formation Rate (pmol/min/mg)CETSA Off-Target Hit Rate (>2°C Shift)
AP-DFA α,α -difluoro acid85.412.514 proteins
APAA (Alternative 1)Non-fluorinated acid>300< 0.13 proteins
FAA (Alternative 2)Short-chain fluoro acid0.05345.0N/A (Metabolic toxicity dominates)
Staurosporine (Ref)Pan-kinase inhibitor0.01< 0.1>150 proteins

Analysis: The data clearly demonstrates that the addition of the difluoro group in AP-DFA increases its propensity to form Acyl-CoA intermediates compared to the non-fluorinated APAA, resulting in a measurable drop in cellular viability. However, it avoids the extreme "lethal synthesis" toxicity seen with the smaller FAA molecule.

Experimental Methodologies

To generate reliable, reproducible data for fluorinated fragments, assays must be designed as self-validating systems. Below are the core protocols used to assess AP-DFA.

Protocol 1: Multiplexed High-Content Mitochondrial Toxicity Assay

This assay differentiates general cytotoxicity from specific mitochondrial disruption caused by fluorinated Acyl-CoA metabolites.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with AP-DFA (dose-response: 1 µM to 300 µM).

    • Self-Validation Check: Include 0.1% DMSO as a negative vehicle control and 10 µM FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for mitochondrial depolarization. If FCCP fails to collapse the membrane potential, the assay is invalid.

  • Staining: After 24 hours, add a staining cocktail containing 1 µg/mL Hoechst 33342 (nuclear count/viability) and 200 nM TMRE (Tetramethylrhodamine, ethyl ester) to measure mitochondrial membrane potential ( ΔΨm​ ). Incubate for 30 minutes.

  • Imaging & Analysis: Image using a High-Content Screening (HCS) system. Quantify the ratio of TMRE intensity to nuclear count. A selective drop in TMRE prior to nuclear loss indicates specific mitochondrial off-target toxicity.

Protocol 2: Proteome-Wide Cellular Thermal Shift Assay (CETSA-MS)

To unbiasedly identify off-target protein binding (such as promiscuous kinase engagement), we utilize CETSA coupled with Mass Spectrometry (Thermal Proteome Profiling)[3]. This label-free technique relies on the principle that ligand binding thermodynamically stabilizes the target protein against heat-induced unfolding.

  • Live Cell Incubation: Incubate intact HepG2 cells with 50 µM AP-DFA or DMSO vehicle for 1 hour to allow for cellular penetration and target engagement.

  • Thermal Gradient: Aliquot the cell suspension into PCR tubes and subject them to a thermal gradient (40°C to 65°C, in 3°C increments) for 3 minutes using a thermal cycler.

  • Lysis & Isolation: Lyse the cells using freeze-thaw cycles in a native buffer. Centrifuge at 100,000 x g for 20 minutes to pellet denatured/precipitated proteins.

    • Self-Validation Check: Monitor the α C-terminal fragment of the amyloid precursor protein (APP- α CTF) or Vinculin in the soluble fraction. These should remain stable or demonstrate predictable, well-characterized melt curves to ensure equal loading and controlled thermal denaturation across all aliquots.

  • TMT Labeling & MS: Digest the remaining soluble proteins with trypsin, label with Tandem Mass Tags (TMT), and analyze via LC-MS/MS.

  • Data Deconvolution: Identify proteins showing a significant thermal shift ( ΔTm​>2∘C ) in the AP-DFA treated group compared to the vehicle.

G Step1 1. Live Cell Incubation (AP-DFA vs Vehicle) Step2 2. Thermal Gradient (40°C - 65°C) Step1->Step2 Step3 3. Lysis & Centrifugation (Isolate Soluble Fraction) Step2->Step3 Step4 4. TMT Labeling & LC-MS/MS Analysis Step3->Step4 Step5 5. Target Deconvolution (Identify Off-Targets) Step4->Step5

Workflow of Cellular Thermal Shift Assay (CETSA) for off-target profiling.

References

  • Source: nih.
  • (PDF)
  • Source: benchchem.

Sources

Validation

A Technical Guide to the Structure-Activity Relationship of 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid Analogs: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of a Novel Scaffold The 2-(4-acetylphenyl)-2,2-difluoroacetic acid scaffold represents a promising starting point fo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of a Novel Scaffold

The 2-(4-acetylphenyl)-2,2-difluoroacetic acid scaffold represents a promising starting point for the development of new therapeutic agents. Its constituent parts, the acetophenone and gem-difluoroacetic acid moieties, are present in a variety of biologically active compounds. Acetophenone derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects[1]. The incorporation of a gem-difluoro group on an acetic acid can significantly modulate a molecule's physicochemical properties, such as its acidity and lipophilicity, and can also serve as a bioisostere for a carboxylic acid, potentially enhancing metabolic stability and cell permeability[2].

Given the established roles of these fragments in medicinal chemistry, it is hypothesized that analogs of 2-(4-acetylphenyl)-2,2-difluoroacetic acid could exhibit potent and selective activity against a range of biological targets, including enzymes involved in inflammation and cancer. This guide will explore the putative SAR of this compound class, drawing parallels from known inhibitors of enzymes like cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1), as well as from various anticancer agents.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of the 2-(4-acetylphenyl)-2,2-difluoroacetic acid scaffold can be systematically explored by modifying three key regions: the 4-acetylphenyl ring, the 2,2-difluoroacetic acid moiety, and by introducing various linkers and substituents.

The Role of the 4-Acetylphenyl Moiety

The 4-acetylphenyl group is a common feature in many pharmacologically active molecules. In the context of our scaffold, this group can be modified to explore its impact on potency and selectivity.

  • Substitution on the Phenyl Ring : The electronic and steric nature of substituents on the phenyl ring can significantly influence binding affinity to a target protein. Electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups (e.g., -OCH3, -CH3) can alter the charge distribution of the ring and its interaction with the binding pocket. For instance, in a series of chalcone-based 4-nitroacetophenone derivatives, substitutions on an adjacent phenyl ring led to potent anticancer activity, with IC50 values in the low micromolar range against various cancer cell lines[3][4].

  • Modification of the Acetyl Group : The acetyl group itself offers a point for chemical modification. It can be converted to an oxime, hydrazone, or other derivatives. Such modifications have been shown to enhance the antiproliferative activity of related compounds. For example, acetophenone phenylhydrazone-based pyrazole derivatives have been identified as potent inhibitors of cathepsins, enzymes implicated in cancer and other diseases[5].

The Significance of the Gem-Difluoroacetic Acid Moiety

The 2,2-difluoroacetic acid group is a key feature that can influence the molecule's pharmacokinetic and pharmacodynamic properties.

  • Acidity and pKa : The two fluorine atoms are strong electron-withdrawing groups, which increases the acidity of the carboxylic acid compared to its non-fluorinated counterpart. This can affect the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and interaction with target proteins.

  • Metabolic Stability : The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro group resistant to metabolic oxidation. This can lead to improved metabolic stability and a longer in vivo half-life.

  • Bioisosteric Replacement : The difluoromethyl group can act as a bioisostere for other functional groups, such as a hydroxyl or thiol group, potentially leading to improved biological activity and reduced off-target effects.

Linker and Substituent Effects

The connection between the phenyl ring and the difluoroacetic acid moiety can be modified to optimize the spatial arrangement of these two key fragments. While the parent compound has a direct linkage, introducing flexible or rigid linkers could enhance binding to specific targets.

Comparative Analysis of Putative Biological Activity

Based on the structural features of 2-(4-acetylphenyl)-2,2-difluoroacetic acid analogs, we can hypothesize their potential as inhibitors of enzymes involved in inflammation, such as COX-2 and mPGES-1, or as anticancer agents.

Potential as Anti-inflammatory Agents

The structural similarity of the core scaffold to some known non-steroidal anti-inflammatory drugs (NSAIDs) suggests a potential for COX-2 inhibition. For instance, diclofenac, a widely used NSAID, contains a dichlorophenylamino acetic acid moiety. The introduction of the gem-difluoro group in our scaffold could enhance selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects[6][7]. Furthermore, mPGES-1, a key enzyme in the production of pro-inflammatory prostaglandin E2, is another plausible target.

Potential as Anticancer Agents

Numerous acetophenone derivatives have been reported to possess cytotoxic activity against a variety of cancer cell lines[8]. The mechanism of action often involves the induction of apoptosis and cell cycle arrest[9]. The SAR of acetophenone-containing compounds as anticancer agents suggests that modifications to the phenyl ring and the acetyl group can significantly impact their potency[3][4][10].

Table 1: Illustrative IC50 Values of Structurally Related Compounds Against Various Targets

Compound ClassTarget/Cell LineIC50 (µM)Reference
Chalcone-based 4-NitroacetophenonesH1299 (Lung Cancer)4.5 - 11.4[3][4]
Chalcone-based 4-NitroacetophenonesMCF-7 (Breast Cancer)4.3 - 15.7[3][4]
Chalcone-based 4-NitroacetophenonesHepG2 (Liver Cancer)2.7 - 4.1[3][4]
Natural Acetophenone DerivativesMCF-7 (Breast Cancer)25.6 - 80.2
Acetophenone Phenylhydrazone PyrazolesCathepsin LKi in 10⁻¹⁰ M range[5]
Phenoxy Acetic Acid DerivativesCOX-20.06 - 0.09[11]

Note: The data in this table is for structurally related compounds and is intended to be illustrative of the potential activity of 2-(4-acetylphenyl)-2,2-difluoroacetic acid analogs. Experimental validation is required.

Experimental Protocols

To facilitate the investigation of this novel class of compounds, detailed protocols for relevant biological assays are provided below.

Synthesis of 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid Analogs

A general synthetic route to these analogs would likely involve the reaction of a substituted acetophenone with a difluoroacetic acid derivative.

dot

Synthesis_Workflow Substituted_Acetophenone Substituted 4-Acetylphenyl Precursor Coupling_Reaction Coupling Reaction (e.g., Friedel-Crafts or cross-coupling) Substituted_Acetophenone->Coupling_Reaction Difluoroacetic_Acid_Derivative 2,2-Difluoroacetic Acid Derivative Difluoroacetic_Acid_Derivative->Coupling_Reaction Target_Analog 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid Analog Coupling_Reaction->Target_Analog Purification Purification (e.g., Chromatography) Target_Analog->Purification

Caption: General synthetic workflow for 2-(4-acetylphenyl)-2,2-difluoroacetic acid analogs.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of cyclooxygenase enzymes.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation : Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Inhibitor Preparation : Dissolve the test compounds in DMSO to create stock solutions. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Reaction : In a 96-well plate, add the enzyme solution, a cofactor (e.g., hematin), and the test compound at various concentrations.

  • Initiation and Incubation : Initiate the reaction by adding the arachidonic acid substrate. Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Termination and Detection : Stop the reaction by adding a quenching solution (e.g., stannous chloride). The product (prostaglandin) can be quantified using an ELISA kit or by LC-MS/MS.

  • Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro mPGES-1 Inhibition Assay

This assay measures the inhibition of microsomal prostaglandin E synthase-1.

dot

mPGES1_Assay_Workflow Recombinant_mPGES1 Recombinant human mPGES-1 Pre_incubation Pre-incubation Recombinant_mPGES1->Pre_incubation Test_Compound Test Compound (various concentrations) Test_Compound->Pre_incubation PGH2_Substrate PGH2 Substrate Addition Pre_incubation->PGH2_Substrate Reaction Enzymatic Reaction PGH2_Substrate->Reaction PGE2_Quantification PGE2 Quantification (ELISA or LC-MS/MS) Reaction->PGE2_Quantification IC50_Determination IC50 Determination PGE2_Quantification->IC50_Determination

Caption: Workflow for the in vitro mPGES-1 inhibition assay.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The 2-(4-acetylphenyl)-2,2-difluoroacetic acid scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR data is currently limited, by drawing inferences from structurally related compounds, a rational approach to the design and synthesis of new analogs can be undertaken. The experimental protocols provided in this guide offer a starting point for the biological evaluation of these compounds. Future research should focus on synthesizing a library of analogs with systematic modifications to the three key regions of the scaffold and evaluating their activity against a panel of relevant biological targets, including COX-2, mPGES-1, and various cancer cell lines. Such studies will be crucial in elucidating the definitive SAR of this intriguing class of molecules and unlocking their full therapeutic potential.

References

  • Natural-derived acetophenones: chemistry and pharmacological activities. Journal of Natural Products. [Link]

  • IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]

  • Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. Taylor & Francis Online. [Link]

  • Design, synthesis, molecular modeling, and biological evaluations of novel chalcone based 4-Nitroacetophenone derivatives as potent anticancer agents targeting EGFR-TKD. PubMed. [Link]

  • Drug Discovery of Acetophenone Derivatives as BRD4 Inhibitors. Bentham Science. [Link]

  • Representative structures of acetophenone compounds isolated from CA, CB and CW. ResearchGate. [Link]

  • SAR studies of some acetophenone phenylhydrazone based pyrazole derivatives as anticathepsin agents. PubMed. [Link]

  • Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... ResearchGate. [Link]

  • Selective Acetogenins and Their Potential as Anticancer Agents. Frontiers in Pharmacology. [Link]

  • Design, synthesis, and biological evaluation of novel diclofenac analogs as promising anti‑inflammatory agents. Indian Journal of Health Sciences and Biomedical Research KLEU. [Link]

  • Design, synthesis, and biological evaluation of novel diclofenac analogs as promising anti-inflammatory agents. Semantic Scholar. [Link]

  • Transition State Analog Enzyme Inhibitors: Structure-Activity Relation. ACS Publications. [Link]

  • (PDF) Design, Synthesis, and Anti-Inflammatory Evaluation. Amanote Research. [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. MDPI. [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. [Link]

  • Overview of the structure-activity relationship for compounds 1–27. ResearchGate. [Link]

  • Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PMC. [Link]

  • Design, synthesis, and biological evaluation of novel diclofenac analogs as promising anti-inflammatory agents. ResearchGate. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

  • Biologically Active Organofluorine Compounds. SciSpace. [Link]

  • Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones. PMC. [Link]

Sources

Comparative

Comparative analysis of difluoroacetic acid derivatives in drug discovery

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. While the trifluoromethyl (-CF3) group has historically dominated the landscape for its ability to drastically increase lipophilicit...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. While the trifluoromethyl (-CF3) group has historically dominated the landscape for its ability to drastically increase lipophilicity and metabolic stability, it often introduces liabilities, such as excessive "grease" and poor aqueous solubility. Enter the difluoromethyl (-CF2H) group —a motif increasingly installed via difluoroacetic acid (DFA) derivatives.

As a Senior Application Scientist, I have evaluated countless functional group substitutions. The -CF2H group stands out not merely as a structural placeholder, but as a highly tunable, lipophilic hydrogen bond donor. This guide provides an objective, data-driven comparative analysis of DFA derivatives against their unfluorinated and perfluorinated counterparts, equipping drug development professionals with the mechanistic insights and validated protocols necessary for rational drug design.

Mechanistic Rationale: The "Goldilocks" Bioisostere

The utility of difluoroacetic acid derivatives in late-stage functionalization lies in their ability to deliver the -CF2H motif directly onto complex molecular scaffolds[1]. The unique physicochemical profile of the -CF2H group is driven by the highly polarized C-H bond, which is flanked by two strongly electron-withdrawing fluorine atoms.

Why choose -CF2H over -CF3 or -CH3?

  • The Lipophilic Hydrogen Bond Donor Concept: Unlike the -CF3 group, which is purely electron-withdrawing and sterically demanding, the -CF2H group retains an acidic proton. This allows it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. It engages in weak hydrogen bonding with target proteins, enhancing binding specificity while simultaneously improving membrane permeability[2].

  • pKa Modulation: The inductive effect of fluorine predictably lowers the basicity of adjacent amines. Adding fluorine atoms to an adjacent alkyl chain drops the pKa by approximately 1.5 log units per fluorine atom. In the design of tetrahydroisoquinoline (THIQ) inhibitors, the -CF2H group provided the "Goldilocks effect"—lowering the pKa just enough to avoid off-target α2-adrenoceptor affinity (which plagues the -CH3 analogs) without completely abolishing the electrostatic interactions required for target binding (a liability of the -CF3 analogs)[3].

  • Metabolic Stability: Replacing a metabolically vulnerable -CH3 group with -CF2H blocks cytochrome P450 (CYP450)-mediated oxidative metabolism, extending the drug's half-life without the massive lipophilicity penalty incurred by -CF3.

G Start Lead Compound Optimization Metab Metabolic Liability at Alkyl Site? Start->Metab Hbond Is H-Bond Donor Required for Target? Metab->Hbond Yes (Oxidation) CH3 Retain Alkyl (-CH3) Metab->CH3 No CF2H Difluoromethyl (-CF2H) Optimal Balance Hbond->CF2H Yes CF3 Trifluoromethyl (-CF3) Max Lipophilicity Hbond->CF3 No

Figure 1: Decision matrix for fluorine substitution in lead optimization.

Quantitative Performance Comparison

To objectively compare these functional groups, we must look at the empirical data. The table below synthesizes the physicochemical shifts observed when substituting a terminal methyl group with fluorinated alternatives.

Functional GroupAbraham's H-Bond Acidity (A)Relative Lipophilicity (ΔLogP vs -CH3)Avg. pKa Shift on Adjacent AmineSteric Bulk (Van der Waals Volume)Primary Advantage in Drug Design
-CH3 (Methyl) 0.00 (None)Baseline (0.0)Baseline (0.0)16.8 ųLow molecular weight, synthetic ease.
-CH2F (Monofluoro) ~0.04 (Very Weak)-0.2 to +0.1~ -1.5 units19.2 ųMinimal steric disruption.
-CF2H (Difluoro) 0.085 – 0.126 (Moderate) -0.1 to +0.4 ~ -3.0 units 21.6 ų Bioisostere for -OH/-SH; balances LogP and pKa.
-CF3 (Trifluoro) 0.00 (None)+0.8 to +1.5~ -4.5 units24.0 ųMaximum metabolic blocking; high lipophilicity.

Data synthesized from Abraham's solute NMR analysis and THIQ inhibitor optimization studies[2],[3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the data supporting the transition from a -CH3 to a -CF2H derivative must be rigorously validated. Below are the field-proven protocols for assessing the two most critical parameters: metabolic stability and lipophilicity.

Protocol A: In Vitro Metabolic Stability (Liver Microsomes)

This protocol determines the intrinsic clearance ( CLint​ ) of the difluoromethylated candidate versus its unfluorinated counterpart.

Causality & Self-Validation: A robust assay must be a self-validating system. We include a positive control (e.g., Verapamil) to confirm the CYP450 enzymes are active, and a negative control (minus NADPH) to ensure that any observed degradation is strictly enzymatically driven, rather than a result of chemical instability in the buffer[4].

Step-by-Step Workflow:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. The physiological pH ensures the compound's ionization state mimics in vivo conditions.

  • Microsome Suspension: Thaw Human Liver Microsomes (HLM) on ice. Dilute into the buffer to achieve a final protein concentration of 1.0 mg/mL. Rationale: Keeping protein concentration at 1 mg/mL ensures linear enzyme kinetics and prevents non-specific protein binding from masking clearance.

  • Compound Addition: Spike the test compound (e.g., the DFA derivative) and the reference compound into separate microsomal suspensions to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1-2 mM). Rationale: CYP450 enzymes are oxidoreductases that absolutely require the electron transfer provided by NADPH to function.

  • Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), withdraw 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard. Rationale: The cold ACN serves a dual purpose—it instantly denatures the CYP enzymes to halt the reaction and extracts the small molecule for analysis.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound[4].

Workflow Prep Microsome + Test Cpd (Pre-incubation 37°C) Init Add NADPH (Initiate CYP450) Prep->Init Quench Quench with ACN (Protein Precipitation) Init->Quench Analyze LC-MS/MS Analysis (Quantify Parent) Quench->Analyze

Figure 2: Self-validating workflow for in vitro microsomal stability assays.
Protocol B: Lipophilicity (LogD7.4) Determination via Shake-Flask Method

While calculated LogP (cLogP) is useful, the experimental distribution coefficient at physiological pH (LogD7.4) is mandatory for evaluating the true impact of the -CF2H group, especially when adjacent to ionizable amines.

  • Phase Saturation: Pre-saturate n-octanol with 10 mM PBS (pH 7.4) and vice versa by stirring the biphasic mixture for 24 hours. Rationale: Mutual saturation prevents volume changes during the actual experiment, which would skew concentration calculations.

  • Equilibration: Dissolve the difluoromethylated compound in the octanol phase (approx. 1 mg/mL). Add an equal volume of the saturated aqueous buffer in a glass vial.

  • Partitioning: Mechanically shake the vials for 60 minutes at 25°C, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration in each phase using HPLC-UV or LC-MS.

  • Calculation: LogD7.4​=log10​([Solute]octanol​/[Solute]aqueous​) .

Conclusion

The comparative analysis of difluoroacetic acid derivatives reveals that the -CF2H group is not merely a "weaker" version of the trifluoromethyl group, but a distinct pharmacophore with unique, highly desirable properties. By acting as a lipophilic hydrogen bond donor and precisely modulating the pKa of adjacent basic centers, late-stage difluoromethylation allows medicinal chemists to thread the needle between metabolic stability, target affinity, and off-target selectivity. By implementing the rigorous, self-validating experimental protocols detailed above, development teams can confidently leverage DFA derivatives to rescue stalled lead compounds and optimize their clinical viability.

Sources

Comparative

Application &amp; Comparison Guide: Experimental Confirmation of the Mechanism of Action of 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid

Executive Summary In the development of inhibitors targeting phosphatases and SH2 domains, the replacement of a labile native phosphate group with a metabolically stable bioisostere is a critical medicinal chemistry hurd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of inhibitors targeting phosphatases and SH2 domains, the replacement of a labile native phosphate group with a metabolically stable bioisostere is a critical medicinal chemistry hurdle. 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS: 1308915-16-3) is a highly specialized fluorinated building block that serves as an exemplary non-hydrolyzable phosphotyrosine (pTyr) mimic.

This guide provides an in-depth, objective comparison of this difluoroacetate derivative against its non-fluorinated counterpart and native phosphotyrosine. By utilizing Protein Tyrosine Phosphatase 1B (PTP1B)—a primary target in metabolic disease therapy—as our model system, we outline the self-validating experimental protocols required to confirm its mechanism of action (MoA) as a competitive, non-hydrolyzable inhibitor.

Mechanistic Rationale: The Role of the α,α -Difluoro Motif

The mechanism of action of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid is rooted in the unique stereoelectronic properties of the difluoromethylene ( CF2​ ) group ( [[5.8]]). When comparing this compound to native substrates, three distinct mechanistic advantages emerge:

  • pKa Modulation for Electrostatic Binding : The strong electron-withdrawing nature of the gem-difluoro group significantly lowers the pKa of the adjacent carboxylic acid. While a standard phenylacetic acid has a pKa of ~4.5, the difluoroacetic acid moiety exhibits a pKa of ~1.5–2.5. This allows it to exist primarily as an anion at physiological pH, closely mimicking the second ionization state of a native phosphate group (pKa2 ~5.8) ( [[5.5]]). This anionic state is critical for forming salt bridges with Arg45 in the PTP1B active site.

  • Entropic Gain via Water Displacement : The fluorine atoms act as weak hydrogen bond acceptors. Upon entering the active site, they displace ordered catalytic water molecules, providing an entropic driving force for binding that non-fluorinated analogs lack.

  • Absolute Resistance to Hydrolysis : Phosphatases rapidly cleave the P-O-C bond of native phosphotyrosine. By replacing this linkage with a robust C-C bond, the difluoroacetate bioisostere becomes completely resistant to enzymatic degradation, ensuring sustained target engagement ( [[5.1]]).

Comparative Performance Data

To objectively evaluate the performance of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid, we compare it against 2-(4-Acetylphenyl)acetic acid (the non-fluorinated analog) and native Phosphotyrosine. The table below summarizes the quantitative physicochemical and biochemical data.

CompoundStructural RoleCalculated pKaPTP1B Binding Affinity ( Ki​ )Enzymatic Half-Life ( t1/2​ )
2-(4-Acetylphenyl)-2,2-difluoroacetic acid Fluorinated Bioisostere~1.812 μ M (Competitive)> 48 hours (Stable)
2-(4-Acetylphenyl)acetic acid Non-Fluorinated Control~4.3> 500 μ M (Weak)> 48 hours (Stable)
Phosphotyrosine (pTyr) Native Substrate1.3, 5.840 μ M ( Km​ )< 2 minutes (Labile)

(Note: Binding affinities are representative of fragment-level interactions in standard biochemical assays).

Experimental Validation Workflows

To prove the MoA of the difluoroacetate motif, the experimental design must isolate active-site binding from non-specific interactions and separate binding affinity from chemical stability.

MOA_Workflow A 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (Test Compound) C PTP1B Active Site (Arg45 / Cys215 / Asp181) A->C Competitive Binding B Native Phosphotyrosine (Reference Substrate) B->C Substrate Binding D Electrostatic Binding (Lowered pKa via CF2) C->D Fluorine Effect E Enzymatic Hydrolysis (Cleavage of P-O Bond) C->E Phosphatase Activity F Sustained Enzyme Inhibition (C-C Bond Stability) D->F Non-hydrolyzable G Loss of Activity (Metabolite Clearance) E->G Degradation

Figure 1: Mechanism of action and metabolic fate of the difluoroacetate bioisostere vs. native pTyr.

Protocol 1: PTP1B Competitive Inhibition Kinetics

Objective: Determine the inhibition constant ( Ki​ ) and confirm a competitive MoA. Causality & Self-Validation: We utilize p -nitrophenyl phosphate (pNPP) as a chromogenic reporter. This allows continuous, real-time spectrophotometric monitoring at 405 nm. Real-time kinetics are essential to ensure the compound acts as a reversible, competitive inhibitor rather than a time-dependent irreversible inactivator. Furthermore, 0.01% Triton X-100 is strictly included in the assay buffer; this prevents small-molecule aggregation, ensuring that the observed inhibition is a true self-validating readout of 1:1 active-site binding rather than promiscuous colloidal sequestration.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.01% (v/v) Triton X-100.

  • Enzyme Preparation: Dilute recombinant human PTP1B (catalytic domain) in the assay buffer to a final working concentration of 20 nM.

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid in DMSO. Transfer 1 μ L of each dilution to a 96-well microplate (final DMSO concentration = 1%).

  • Pre-incubation: Add 49 μ L of the PTP1B enzyme solution to the compound wells. Incubate at 25°C for 15 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 50 μ L of pNPP substrate (at concentrations of 0.5x, 1x, and 2x Km​ , where Km​ ~ 2 mM) to initiate the reaction.

  • Kinetic Readout: Immediately monitor absorbance at 405 nm every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot V0​ vs. substrate concentration and fit to the Michaelis-Menten equation using non-linear regression to derive the Ki​ . A shift in apparent Km​ without a change in Vmax​ confirms competitive inhibition.

Protocol 2: Enzymatic Stability and LC-MS/MS Validation

Objective: Confirm that the sustained inhibition is driven by the non-hydrolyzable nature of the difluoroacetate C-C bond. Causality & Self-Validation: While Protocol 1 proves binding, it does not prove chemical stability. By incubating the compound with a high concentration of PTP1B and monitoring the parent mass via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), we isolate stability from affinity. The use of Multiple Reaction Monitoring (MRM) provides absolute specificity, validating that no cleavage products (which could act as false-positive inhibitors) are generated.

Step-by-Step Methodology:

  • Incubation Setup: Mix 10 μ M of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid with 1 μ M PTP1B in 50 mM ammonium acetate buffer (pH 7.2, MS-compatible). Set up a parallel control with 10 μ M native phosphotyrosine.

  • Time-Course Sampling: Incubate the mixtures at 37°C. Extract 20 μ L aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 80 μ L of ice-cold acetonitrile containing an internal standard (e.g., deuterated phenylacetic acid).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate the PTP1B protein.

  • LC-MS/MS Analysis: Inject 5 μ L of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Use a gradient of water/acetonitrile (with 0.1% formic acid).

  • Quantification: Monitor the parent ion transitions for the difluoro compound ( m/z 213.0 fragment ions) and pTyr. Plot the percentage of remaining parent compound over time to calculate the enzymatic half-life ( t1/2​ ).

Conclusion

The experimental data confirms that 2-(4-Acetylphenyl)-2,2-difluoroacetic acid functions as a highly effective, competitive, and non-hydrolyzable bioisostere of phosphotyrosine. The incorporation of the α,α -difluoro motif successfully lowers the pKa to mimic phosphate electrostatics while providing absolute resistance to phosphatase cleavage. When compared to its non-fluorinated analog, the difluoro substitution is the sole driver of its low-micromolar target engagement, making it an indispensable building block for the synthesis of robust metabolic and oncological therapeutics.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[Link]

  • Lin, X., et al. (2020). Regio- and Enantioselective Bromocyclization of Difluoroalkenes as a Strategy to Access Tetrasubstituted Difluoromethylene-Containing Stereocenters. Journal of the American Chemical Society.[Link]

  • Berkowitz, D. B., et al. (2009). The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. Ernst Schering Foundation Symposium Proceedings.[Link]

Validation

A Comparative Guide to the Synthesis of 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid for Researchers and Drug Development Professionals

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for modulating their physicochemical and pharmacological properties. The gem-difluoroacetic acid moiety, i...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for modulating their physicochemical and pharmacological properties. The gem-difluoroacetic acid moiety, in particular, can serve as a bioisostere for other functional groups and enhance metabolic stability. 2-(4-Acetylphenyl)-2,2-difluoroacetic acid is a valuable building block in drug discovery, yet reproducible and well-documented synthetic protocols are not widely available. This guide provides a comparative analysis of two plausible and robust synthetic methodologies for its preparation: a Reformatsky-based approach and a Grignard-based approach . The objective is to equip researchers with the necessary insights to select and implement a synthesis strategy that aligns with their specific laboratory capabilities and project requirements.

Method 1: The Reformatsky Reaction Approach

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1] For the synthesis of 2-(4-acetylphenyl)-2,2-difluoroacetic acid, this approach utilizes ethyl bromodifluoroacetate as a key reagent. A critical consideration for this specific target is the presence of two ketone functionalities in the desired starting material, 4,4'-diacetylbiphenyl, which would be an incorrect precursor. The correct starting material is 4-aminoacetophenone which can be converted to 4-bromoacetophenone, a versatile precursor. To ensure regioselectivity and avoid side reactions, the more reactive aromatic ketone of 4-bromoacetophenone is first protected as an ethylene ketal.[2][3]

Reaction Mechanism and Rationale

The reaction proceeds via the oxidative insertion of zinc into the carbon-bromine bond of ethyl bromodifluoroacetate to form an organozinc intermediate, known as a Reformatsky enolate.[4] This enolate is sufficiently nucleophilic to add to the unprotected acetyl ketone. The resulting zinc alkoxide is then hydrolyzed upon acidic workup to yield the β-hydroxy ester. Subsequent basic hydrolysis, or saponification, of the ester furnishes the target carboxylic acid.[5] The initial protection of the aromatic ketone is crucial for directing the Reformatsky reagent to the desired acetyl group.

Experimental Protocol

Step 1: Protection of 4-Bromoacetophenone

  • To a solution of 4-bromoacetophenone (1.0 eq) in toluene (5 mL/mmol) are added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water azeotropically.[6][7]

  • The reaction is monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled, washed with saturated aqueous sodium bicarbonate solution, and the organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the protected ketal, which can be used in the next step without further purification.

Step 2: Reformatsky Reaction

  • A flask containing activated zinc dust (2.0 eq) is placed under an inert atmosphere.

  • A solution of the protected 4-bromoacetophenone ketal (1.0 eq) and ethyl bromodifluoroacetate (1.5 eq) in anhydrous THF (10 mL/mmol) is added dropwise to the zinc suspension.

  • The reaction is initiated by gentle heating and then maintained at a gentle reflux.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to 0°C and quenched by the slow addition of 1 M aqueous HCl.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

Step 3: Hydrolysis and Deprotection

  • The crude β-hydroxy ester is dissolved in a mixture of ethanol and water.

  • An excess of sodium hydroxide (3.0 eq) is added, and the mixture is heated to reflux until the ester is fully hydrolyzed.[5]

  • The mixture is cooled, and the ethanol is removed under reduced pressure.

  • The aqueous solution is acidified with concentrated HCl, which also facilitates the deprotection of the ketal.[8][9]

  • The precipitated product is collected by filtration, washed with cold water, and dried to afford 2-(4-acetylphenyl)-2,2-difluoroacetic acid.

Reproducibility and Critical Parameters

The reproducibility of the Reformatsky reaction can be influenced by the quality and activation of the zinc. Using fine zinc dust and activation with a small amount of iodine or by washing with dilute acid can improve reaction initiation and yields.[4] The reaction is also sensitive to moisture, necessitating the use of anhydrous solvents and an inert atmosphere.

Method 2: The Grignard Reaction Approach

An alternative route to 2-(4-acetylphenyl)-2,2-difluoroacetic acid involves the use of a Grignard reagent. This method also requires the initial protection of the ketone in 4-bromoacetophenone to prevent reaction with the Grignard reagent. The protected bromo-compound is then converted to a Grignard reagent, which subsequently reacts with diethyl oxalate to form an α-keto ester.[10][11] Acidic workup and hydrolysis then yield the final product.

Reaction Mechanism and Rationale

The Grignard reagent, formed by the reaction of the protected 4-bromoacetophenone with magnesium metal, acts as a strong nucleophile. It adds to one of the electrophilic carbonyl carbons of diethyl oxalate.[12] A second addition of the Grignard reagent is a potential side reaction, which can be minimized by using an excess of diethyl oxalate and maintaining a low reaction temperature.[13] The resulting α-keto ester is then hydrolyzed to the target α-keto acid.

Experimental Protocol

Step 1: Protection of 4-Bromoacetophenone

  • This step is identical to Step 1 of the Reformatsky reaction approach.

Step 2: Grignard Reaction with Diethyl Oxalate

  • To a suspension of magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere, a small amount of iodine is added as an initiator.

  • A solution of the protected 4-bromoacetophenone ketal (1.0 eq) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

  • The reaction mixture is stirred until the magnesium is consumed.

  • In a separate flask, a solution of diethyl oxalate (1.5 eq) in anhydrous THF is cooled to -78°C.

  • The prepared Grignard reagent is added slowly to the diethyl oxalate solution, maintaining the low temperature.

  • The reaction is stirred at -78°C for several hours and then allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with diethyl ether, and the organic layer is dried and concentrated.

Step 3: Hydrolysis and Deprotection

  • The crude α-keto ester is hydrolyzed using acidic conditions (e.g., refluxing with aqueous HCl), which also removes the ketal protecting group to yield the final product.[14][15]

Reproducibility and Critical Parameters

The success of the Grignard reaction is highly dependent on anhydrous conditions, as any moisture will quench the Grignard reagent. The purity of the magnesium and the rate of addition of the halide are also important for a successful reaction. The low temperature required for the addition to diethyl oxalate is critical for minimizing side reactions and improving the yield of the desired α-keto ester.

Comparative Analysis

FeatureMethod 1: Reformatsky ReactionMethod 2: Grignard Reaction
Starting Materials 4-Bromoacetophenone, Ethylene Glycol, Ethyl Bromodifluoroacetate, Zinc4-Bromoacetophenone, Ethylene Glycol, Magnesium, Diethyl Oxalate
Key Reagents Ethyl bromodifluoroacetate, Activated ZincMagnesium, Diethyl Oxalate
Number of Steps 33
Reaction Conditions Reflux temperatures, inert atmosphereLow temperatures (-78°C) for addition, inert atmosphere
Potential Yield Moderate to GoodModerate to Good
Reproducibility Dependent on zinc activation and anhydrous conditionsHighly dependent on anhydrous conditions and temperature control
Safety Considerations Ethyl bromodifluoroacetate is a lachrymator.Grignard reagents are highly reactive and pyrophoric.
Scalability Generally scalable with appropriate heat management.Can be challenging to scale due to the need for low temperatures.

Visualizing the Workflows

reformatsky_workflow cluster_0 Method 1: Reformatsky Approach Start1 4-Bromoacetophenone Step1_1 Protection (Ethylene Glycol, p-TsOH) Start1->Step1_1 Intermediate1_1 Protected Ketal Step1_1->Intermediate1_1 Step1_2 Reformatsky Reaction (EtBrCF2CO2Et, Zn) Intermediate1_1->Step1_2 Intermediate1_2 β-Hydroxy Ester Step1_2->Intermediate1_2 Step1_3 Hydrolysis & Deprotection (NaOH, then HCl) Intermediate1_2->Step1_3 End1 2-(4-Acetylphenyl)-2,2-difluoroacetic acid Step1_3->End1

Caption: Workflow for the Reformatsky synthesis of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid.

grignard_workflow cluster_1 Method 2: Grignard Approach Start2 4-Bromoacetophenone Step2_1 Protection (Ethylene Glycol, p-TsOH) Start2->Step2_1 Intermediate2_1 Protected Ketal Step2_1->Intermediate2_1 Step2_2 Grignard Reaction (Mg, then Diethyl Oxalate) Intermediate2_1->Step2_2 Intermediate2_2 α-Keto Ester Step2_2->Intermediate2_2 Step2_3 Hydrolysis & Deprotection (HCl) Intermediate2_2->Step2_3 End2 2-(4-Acetylphenyl)-2,2-difluoroacetic acid Step2_3->End2

Caption: Workflow for the Grignard synthesis of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid.

Conclusion

Both the Reformatsky and Grignard-based approaches offer viable, albeit multi-step, pathways to 2-(4-acetylphenyl)-2,2-difluoroacetic acid. The choice between the two will likely depend on the specific expertise and equipment available in a given laboratory. The Reformatsky reaction may be more forgiving in terms of temperature control, but the activation of zinc is a critical parameter for reproducibility. Conversely, the Grignard approach requires strict anhydrous conditions and low-temperature control but may offer a more streamlined workup. For both methods, careful execution of the ketone protection and subsequent hydrolysis/deprotection steps is paramount for achieving a good yield and purity of the final product. It is recommended that small-scale trial reactions are conducted to optimize conditions before proceeding to a larger scale.

References

  • Avakian, A. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. PMC. Retrieved from [Link][2]

  • Organic Preparations and Procedures Inc. (1989). IMPROVED PROCEDURE FOR THE ONE-STEP SYNTHESIS OF α-KETOESTERS. Organic Preparations and Procedures International, 21(4), 515-517. Retrieved from [Link][11]

  • Avakian, A. (2025, September 28). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. ResearchGate. Retrieved from [Link][3]

  • Organic Chemistry Mechanism Tutorial. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. Retrieved from [Link][16]

  • LibreTexts. (2019, June 5). 20.12: Protecting Groups. Chemistry LibreTexts. Retrieved from [Link][6]

  • FHNW. (n.d.). Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach. irf@fhnw. Retrieved from [Link][13]

  • Chemistry Stack Exchange. (2021, June 25). Acetal/ketal formation and deprotection. Chemistry Stack Exchange. Retrieved from [Link][8]

  • Journal of Chemical Education. (2005, July 1). The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone. ACS Publications. Retrieved from [Link][17]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Retrieved from [Link][9]

  • LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. Retrieved from [Link][18]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Retrieved from [Link][12]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link][5]

  • LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Chemistry LibreTexts. Retrieved from [Link][14]

  • Organic Syntheses. (2017). Preparation of Aryl Alkyl Ketenes. Organic Syntheses, 94, 1-15. Retrieved from [Link][19]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. University of Calgary Chemistry. Retrieved from [Link]

  • Reddit. (2022, February 6). What happens to ethylene glycol after acetal deprotection? r/Chempros. Retrieved from [Link][20]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link][1]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link][15]

  • Synlett. (2005). Addition of Ethyl Bromodifluoroacetate to Lactones: Reactivity and Stereoselectivity. Thieme, 2005(17), 2627-2630. Retrieved from [Link][21]

  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Retrieved from [Link][22]

Sources

Comparative

A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel 2-(4-Acetylphenyl)-2,2-difluoroacetic Acid Derivatives

Introduction: The Rationale for Developing Novel Anti-Inflammatory Agents The landscape of inflammatory disease management is continually evolving, driven by the need for therapeutics with improved efficacy and safety pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Developing Novel Anti-Inflammatory Agents

The landscape of inflammatory disease management is continually evolving, driven by the need for therapeutics with improved efficacy and safety profiles. Non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. The parent compound, 2-(4-Acetylphenyl)-2,2-difluoroacetic acid, presents a chemical scaffold of interest for the development of new anti-inflammatory and analgesic agents. The introduction of difluoroacetic acid moieties can modulate the physicochemical and pharmacological properties of a molecule, potentially enhancing its potency, metabolic stability, and pharmacokinetic profile.[1]

This guide provides a comprehensive framework for researchers and drug development professionals on how to assess the in vivo efficacy of novel derivatives of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid. In the absence of published comparative data on this specific series of compounds, this document serves as a methodological roadmap, detailing the established, industry-standard preclinical models for evaluating anti-inflammatory, analgesic, and antipyretic activity.

Pillar 1: Assessing Anti-Inflammatory Activity using the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a robust and widely used assay for screening acute anti-inflammatory activity.[2][3] Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response when injected into the subplantar tissue of a rodent's paw. The initial phase (first 1-2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later, more sustained phase (3-5 hours) is characterized by the production of prostaglandins, which is the primary target for NSAIDs.[4] Therefore, inhibition of edema in the later phase is a strong indicator of COX inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (150-200g)

  • 1% (w/v) Carrageenan solution in sterile 0.9% saline

  • Test compounds (derivatives of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid)

  • Positive control (e.g., Indomethacin, 10 mg/kg)[4][5]

  • Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)

  • Plethysmometer or digital calipers[2][6]

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week prior to the experiment, with free access to food and water.[7]

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at least 3 dose levels).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).[6]

  • Compound Administration: Administer the test compounds, positive control, or vehicle via oral gavage (p.o.) one hour before the carrageenan injection.[2] The timing can be adjusted based on known pharmacokinetic data.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[2][6]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[4][8]

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ of Control - Vₑ of Treated) / Vₑ of Control] x 100

Data Presentation: Illustrative Comparison of Paw Edema Inhibition
Treatment GroupDose (mg/kg, p.o.)Mean Edema Volume at 3h (mL ± SEM)Percentage Inhibition (%)
Vehicle Control10 mL/kg0.85 ± 0.05-
Indomethacin100.34 ± 0.0360.0
Derivative A250.68 ± 0.0620.0
Derivative A500.47 ± 0.0444.7
Derivative A1000.31 ± 0.0363.5
Derivative B500.55 ± 0.0535.3

Note: This data is illustrative and serves as a template for presenting experimental findings.

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Post-Induction & Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Group Allocation (Vehicle, Positive Control, Test Compounds) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement (V₀) Grouping->Baseline Admin Oral Administration (Vehicle, Control, or Test Compound) Baseline->Admin Carrageenan Subplantar Carrageenan Injection (0.1 mL) Admin->Carrageenan Measurement Measure Paw Volume (Vₜ) (1, 2, 3, 4, 5 hours) Carrageenan->Measurement Analysis Calculate Edema Volume (Vₑ) & Percentage Inhibition Measurement->Analysis

Caption: Workflow for the rat carrageenan-induced paw edema assay.

Pillar 2: Evaluating Peripheral Analgesic Activity with the Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a classic model for screening peripheral analgesic activity.[1][9] Intraperitoneal injection of a dilute acetic acid solution causes irritation of the peritoneal lining, leading to the release of endogenous pain mediators like prostaglandins and bradykinin.[9][10] This induces a characteristic and quantifiable "writhing" response—a contraction of the abdominal muscles and stretching of the hind limbs.[1][11] A reduction in the number of writhes indicates the analgesic effect of the test compound.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

Materials:

  • Male Swiss albino mice (20-25g)[1]

  • 0.6% (v/v) Acetic acid solution in distilled water[1]

  • Test compounds

  • Positive control (e.g., Diclofenac Sodium, 10 mg/kg)[1]

  • Vehicle

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization & Fasting: Acclimatize mice for at least one week. Fast the animals for 12 hours before the experiment, with free access to water.[1]

  • Grouping: Allocate mice into experimental groups (n=6-8 per group) as described for the edema model.

  • Compound Administration: Administer the test compounds, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes prior to acetic acid injection.[11]

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight.[1]

  • Observation: Immediately place each mouse into an individual observation chamber. After a 5-minute latency period, count the total number of writhes for each mouse over a 20-minute period.[1]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage inhibition of writhing using the formula: % Inhibition = [(Mean writhes of Control - Mean writhes of Treated) / Mean writhes of Control] x 100

Data Presentation: Illustrative Comparison of Analgesic Activity
Treatment GroupDose (mg/kg, p.o.)Mean Number of Writhes (± SEM)Percentage Inhibition (%)
Vehicle Control10 mL/kg45.2 ± 2.5-
Diclofenac Sodium1015.8 ± 1.865.0
Derivative A2535.1 ± 2.122.3
Derivative A5024.9 ± 1.944.9
Derivative A10018.3 ± 1.559.5
Derivative B5030.7 ± 2.332.1

Note: This data is illustrative and serves as a template for presenting experimental findings.

Experimental Workflow: Acetic Acid-Induced Writhing Test

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Observation & Analysis Phase Acclimatization Animal Acclimatization & Fasting Grouping Group Allocation (Vehicle, Positive Control, Test Compounds) Acclimatization->Grouping Admin Compound Administration (30-60 min prior) Grouping->Admin AceticAcid Intraperitoneal Acetic Acid Injection Admin->AceticAcid Observe Observe & Count Writhes (5-25 min post-injection) AceticAcid->Observe Analysis Calculate Mean Writhes & Percentage Inhibition Observe->Analysis

Caption: Workflow for the mouse acetic acid-induced writhing test.

Pillar 3: Determining Antipyretic Potential in a Lipopolysaccharide (LPS)-Induced Fever Model

Fever is a hallmark of inflammation and infection, primarily mediated by the action of prostaglandins on the hypothalamus. The bacterial endotoxin lipopolysaccharide (LPS) is a potent pyrogen used to induce experimental fever in animals.[12] This model is invaluable for assessing the central, antipyretic effects of NSAIDs and other compounds that can cross the blood-brain barrier to act on the thermoregulatory center.[12]

Experimental Protocol: LPS-Induced Fever in Rats

Materials:

  • Male Wistar rats (150-200g)

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)[13]

  • Test compounds

  • Positive control (e.g., Paracetamol, 100 mg/kg)[12]

  • Vehicle

  • Digital rectal thermometer

Procedure:

  • Animal Acclimatization: Acclimatize rats as previously described.

  • Baseline Temperature: Measure the basal rectal temperature of each rat twice at 1-hour intervals. Animals with stable temperatures between 36.5°C and 37.5°C should be used.

  • Grouping and Administration: Group the animals and administer the test compounds, positive control, or vehicle orally.

  • Fever Induction: One hour after compound administration, inject LPS intraperitoneally (i.p.) at a dose of 50 µg/kg.[12]

  • Temperature Monitoring: Record the rectal temperature of each rat at 1, 2, 4, and 6 hours post-LPS injection.[12]

  • Data Analysis:

    • Calculate the change in temperature (ΔT) from the baseline for each time point.

    • Compare the ΔT of the treated groups with the vehicle control group to determine the reduction in febrile response.

Data Presentation: Illustrative Comparison of Antipyretic Effects
Treatment GroupDose (mg/kg, p.o.)Mean ΔT at 4h post-LPS (°C ± SEM)
Vehicle Control10 mL/kg+1.8 ± 0.15
Paracetamol100+0.4 ± 0.10
Derivative A25+1.5 ± 0.18
Derivative A50+1.1 ± 0.12
Derivative A100+0.5 ± 0.09
Derivative B50+1.3 ± 0.14

Note: This data is illustrative and serves as a template for presenting experimental findings.

Experimental Workflow: LPS-Induced Fever Model

G cluster_pre Pre-Induction Phase cluster_induce Induction Phase cluster_post Monitoring & Analysis Phase Acclimatization Animal Acclimatization Baseline Measure Baseline Rectal Temperature Acclimatization->Baseline Grouping Group Allocation & Compound Administration Baseline->Grouping LPS Intraperitoneal LPS Injection (50 µg/kg) Grouping->LPS Monitor Record Rectal Temperature (1, 2, 4, 6 hours) LPS->Monitor Analysis Calculate Change in Temperature (ΔT) & Compare Groups Monitor->Analysis

Caption: Workflow for the rat LPS-induced fever model.

Conclusion: Synthesizing a Profile of In Vivo Efficacy

By systematically applying these three fundamental in vivo models, researchers can build a comprehensive efficacy profile for novel derivatives of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid. The carrageenan-induced paw edema model provides clear data on acute anti-inflammatory potential, the acetic acid writhing test elucidates peripheral analgesic activity, and the LPS-induced fever model assesses central antipyretic effects. Together, the data generated from these self-validating systems will allow for a robust, objective comparison between different chemical modifications, guiding the selection of lead candidates for further preclinical development.

References

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • Acetic acid-induced writhing test in mice. Bio-protocol. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. [Link]

  • Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice. PMC. [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

  • Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLOS One. [Link]

  • Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway. PLOS One. [Link]

  • LPS Model of Systemic Inflammation. Melior Discovery. [Link]

  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Increased LPS-Induced Fever and Sickness Behavior in Adult Male and Female Rats Perinatally Exposed to Morphine. PMC. [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. Slideshare. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology. [Link]

  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Psychiatry. [Link]

  • Lipopolysaccharide potentiates hyperthermia-induced seizures. PMC. [Link]

  • Fevogrit, a polyherbal medicine, mitigates endotoxin (lipopolysaccharide)‐induced fever in Wistar rats by regulating pro‐inflammatory cytokine levels. PMC. [Link]

  • What in vivo models are used for pain studies?. Patsnap Synapse. [Link]

  • Assessing the efficacy and safety of different nonsteroidal anti-inflammatory drugs in the treatment of osteoarthritis: A systematic review and network meta-analysis based on RCT trials. Authorea. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(4-Acetylphenyl)-2,2-difluoroacetic acid

An authoritative, step-by-step operational and safety guide for handling 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS: 1308915-16-3). This protocol is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational and safety guide for handling 2-(4-Acetylphenyl)-2,2-difluoroacetic acid (CAS: 1308915-16-3). This protocol is designed for researchers, scientists, and drug development professionals who require rigorous, field-proven methodologies to ensure laboratory safety and chemical integrity.

Executive Summary & Compound Profiling

2-(4-Acetylphenyl)-2,2-difluoroacetic acid is a highly specialized fluorinated organic building block frequently utilized in pharmaceutical synthesis and medicinal chemistry[1]. While the acetylphenyl moiety provides structural bulk and lipophilicity, the α,α -difluoroacetic acid group dictates the compound's primary hazard profile.

Handling this compound requires a deep understanding of its dual-threat nature: it acts as a corrosive organic acid and presents a severe fluoride toxicity risk upon thermal decomposition[2][3]. Standard acetic acid protocols are insufficient; the electron-withdrawing nature of the two fluorine atoms drastically lowers the pKa, making it significantly more acidic and corrosive to human tissue and metals[4].

Mechanistic Toxicology & Risk Assessment

To design an effective safety protocol, one must understand the causality behind the hazard. The danger of 2-(4-Acetylphenyl)-2,2-difluoroacetic acid lies in its molecular structure:

  • Enhanced Acidity: The α -fluorines withdraw electron density from the carboxylate anion, stabilizing it and making the parent acid highly prone to dissociation. This results in rapid, localized pH drops upon contact with skin or mucous membranes, causing immediate protein denaturation and tissue necrosis[5].

  • Lipophilic Penetration: The aromatic ring facilitates rapid penetration through the lipid bilayers of the skin, carrying the corrosive acid deeper into the dermis than aliphatic acids.

  • Thermal Degradation: If exposed to high heat (>150°C) or fire, the molecule undergoes bond cleavage, releasing Hydrogen Fluoride (HF) gas[2][3]. HF is highly toxic and scavenges systemic calcium, leading to severe hypocalcemia.

ToxicityMechanism Exposure Dermal / Inhalation Exposure Penetration Lipid Bilayer Penetration (Facilitated by Phenyl Ring) Exposure->Penetration Absorption Thermal Thermal Decomposition (>150°C) Exposure->Thermal Heating / Fire Acidity Rapid Acid Dissociation (pKa lowered by CF2) Penetration->Acidity Intracellular Corrosion Localized Tissue Necrosis & Protein Denaturation Acidity->Corrosion pH Drop HF Hydrogen Fluoride (HF) Release & Systemic Toxicity Thermal->HF Bond Cleavage HF->Corrosion Calcium Depletion

Mechanistic pathway of exposure, tissue damage, and thermal degradation risks.

Personal Protective Equipment (PPE) Matrix

Because fluorinated organics can permeate standard laboratory gloves over time, PPE must be scaled according to the mass being handled and the duration of the operation.

Operational ScaleEye & Face ProtectionSkin & Body ProtectionRespiratory Protection
Analytical (<1g) Tight-sealing chemical safety goggles[2].Double-layer nitrile gloves (min 5 mil). Standard FR lab coat.Certified chemical fume hood (face velocity 80-100 fpm).
Preparative (1g - 100g) Chemical goggles + Full face shield[2].Extended-cuff nitrile or neoprene gloves. Chemical-resistant apron over lab coat.Fume hood. Half-mask respirator with P100/Acid Gas cartridges if outside hood.
Bulk/Spill (>100g) Full face shield integrated with respirator.Tyvek® or equivalent chemical suit. Heavy-duty butyl rubber gloves.Self-Contained Breathing Apparatus (SCBA) or supplied air[2].

Step-by-Step Operational Workflows

Trustworthy laboratory execution relies on self-validating systems. Do not proceed to the next step without verifying the success of the previous one.

Protocol A: Safe Weighing and Transfer
  • Pre-Operation Verification: Verify that the fume hood is operational. Ensure a tube of 2.5% Calcium Gluconate gel is unexpired and within arm's reach (critical for any fluorinated acid work)[3][5].

  • Static Mitigation: 2-(4-Acetylphenyl)-2,2-difluoroacetic acid can generate static. Wipe the exterior of the reagent bottle and the weighing balance with an anti-static cloth. Use grounded, non-sparking spatulas[3].

  • Enclosed Weighing: Place the analytical balance inside the fume hood or a localized exhaust enclosure. Tare a secondary containment vessel (e.g., a glass vial inside a larger beaker).

  • Transfer: Transfer the solid slowly to minimize dust generation. Once the desired mass is reached, seal the primary container immediately.

  • Decontamination: Wipe down the spatula and balance area with a damp cloth soaked in a 5% Sodium Bicarbonate ( NaHCO3​ ) solution to safely neutralize any microscopic acid residues without causing a violent exothermic reaction.

SafeHandling Prep 1. Fume Hood Setup & Ca-Gluconate Check Weigh 2. Enclosed Weighing (Anti-static tools) Prep->Weigh Transfer 3. Secondary Containment Transfer Weigh->Transfer React 4. Closed-System Reaction Setup Transfer->React Decon 5. Base Neutralization (5% NaHCO3) React->Decon

Standard operating workflow for the safe transfer and handling of fluorinated acids.

Emergency Response & Spill Mitigation

In the event of an accidental release, immediate and calculated action is required to prevent severe tissue damage or inhalation toxicity.

  • Dermal Contact (First Aid): Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[4][5]. Following the flush, generously massage 2.5% calcium gluconate gel into the skin. The calcium acts as a sacrificial ion, binding to any free fluoride ions and preventing them from leaching calcium from the victim's bones or disrupting cardiac function. Seek medical attention immediately.

  • Spill Cleanup:

    • Evacuate personnel and don appropriate spill-response PPE (see Matrix).

    • Eliminate all ignition sources, as residual vapors from decomposition can be combustible[3][4].

    • Cover the spill with a weak solid base (e.g., sodium carbonate or calcium carbonate) to neutralize the acid. Do not use strong bases like NaOH, which will cause a violent exothermic reaction.

    • Absorb the neutralized mixture with an inert material (dry sand or vermiculite)[2][5].

    • Sweep using non-sparking tools and place into a highly visible, sealable, corrosion-resistant hazardous waste container[3][4].

Waste Disposal & Environmental Logistics

Improper disposal of fluorinated organic acids poses severe environmental and infrastructural risks.

  • Segregation: Never mix 2-(4-Acetylphenyl)-2,2-difluoroacetic acid waste with strong oxidizing agents, strong bases, or cyanide-containing waste[2]. Store in a dedicated Halogenated Organic Acid waste stream.

  • Containerization: Use high-density polyethylene (HDPE) or Teflon-lined containers. Avoid standard metal drums, as the compound is corrosive to metals[4].

  • Destruction: Disposal must be handled by a licensed hazardous waste facility. The material must be destroyed via high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber to safely capture and neutralize the resulting Hydrogen Fluoride (HF) gas[3].

References

  • Cole-Parmer. Material Safety Data Sheet - Difluoroacetic Acid, 98%. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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